3,6-Dichloro-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFGRKJVDBFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358845 | |
| Record name | 3,6-dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123280-64-8 | |
| Record name | 3,6-dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,6-Dichloro-2-methylpyridine. This versatile heterocyclic compound serves as a crucial building block in the development of novel agrochemicals and pharmaceuticals. Its unique chlorinated structure imparts specific reactivity, making it a valuable intermediate for creating more complex molecular architectures.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 123280-64-8 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Synonyms | 2,5-Dichloro-6-methylpyridine, 3,6-Dichloropicoline | [1] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Melting Point | 43-50 °C | [1] |
| Purity | ≥ 98% (as determined by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Reactivity and Applications
This compound is primarily utilized as a synthetic intermediate.[1] Its two chlorine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. The methyl group can also be a site for further chemical modification.
Key application areas include:
-
Agrochemical Chemistry : It is an essential building block for synthesizing various herbicides and pesticides.[1] The specific substitution pattern is often key to the biological activity of the final product.
-
Pharmaceutical Development : The compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its stability and compatibility with numerous reaction conditions make it a reliable choice in multi-step drug discovery programs.[1]
-
Material Science : It can be incorporated into polymer formulations to enhance properties like thermal stability and chemical resistance.[1]
A common and powerful application of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in modern medicinal chemistry for constructing complex biaryl structures.
Experimental Protocols
While specific proprietary synthesis methods are common, the following sections detail representative experimental protocols for the synthesis and analysis of dichloromethylpyridine derivatives, which can be adapted for this compound.
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dichloropyridine derivative with an arylboronic acid. This method is illustrative of how this compound is used as a building block.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Base, e.g., aqueous Sodium Carbonate (2M solution, 3.0 equiv)
-
Solvent, e.g., Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the solvent (e.g., Toluene) followed by the aqueous base solution via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired coupled product.
Analytical Methodologies
Accurate characterization and purity assessment are critical. The following are standard analytical methods for compounds like this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine purity analysis and quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
-
Quantification: Use an external standard calibration curve generated from serial dilutions of a reference standard.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides high sensitivity and specificity, confirming both identity and purity.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[2]
-
Confirmation: Compare the retention time and the mass spectrum of the sample peak to that of a certified reference standard.[2]
References
In-Depth Technical Guide to the Physical Properties of 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-methylpyridine is a versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical sectors.[1] Its unique chlorinated pyridine structure is a key building block in the synthesis of various herbicides and pesticides.[1] In the realm of pharmaceutical development, it serves as a crucial intermediate in the creation of novel therapeutic agents.[1] Researchers value this compound for its stability and compatibility with diverse reaction conditions, which facilitates innovation in drug discovery.[1] This guide provides a comprehensive overview of its core physical properties, along with detailed experimental protocols for their determination.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that some of the data, particularly for boiling point and density, are predicted values due to a lack of experimentally determined figures in available literature.
| Property | Value | Source(s) |
| CAS Number | 123280-64-8 | [1][2] |
| Molecular Formula | C₆H₅Cl₂N | [1][2] |
| Molecular Weight | 162.02 g/mol | [1][2] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Melting Point | 43-50 °C | [1] |
| Boiling Point | 200.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Described as having favorable solubility; likely soluble in organic solvents and poorly soluble in water. Specific quantitative data is not readily available. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the primary physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath apparatus (such as a Thiele tube or a Mel-Temp apparatus) containing a high-boiling point liquid like silicone oil.
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Micro Boiling Point Method):
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an aluminum block or Thiele tube). The top of the sample should be level with the thermometer bulb.
-
Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will bubble out. The heating rate should be controlled. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is precisely recorded when, upon slight cooling, the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Density Determination
Density is the mass of a substance per unit volume.
Methodology (Volumetric Flask Method):
-
Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 5 or 10 mL) is accurately weighed on an analytical balance.
-
Mass of Flask with Sample: The flask is carefully filled to the calibration mark with this compound. The outside of the flask is dried, and it is weighed again.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the sample by the known volume of the flask (Density = Mass / Volume). The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed to understand its solubility profile in various solvents.
Methodology (Qualitative Assessment):
-
Solvent Selection: A range of common laboratory solvents should be used, including water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and a nonpolar solvent like hexane or toluene.
-
Procedure:
-
Place a small, measured amount of this compound (e.g., 25 mg) into a series of small, labeled test tubes.
-
To each test tube, add a small volume (e.g., 0.75 mL) of a selected solvent in portions.
-
After each addition, the test tube should be vigorously shaken or vortexed.
-
-
Observation and Classification: Observe whether the compound dissolves completely. The solubility can be classified as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some of the solid dissolves, but not all.
-
Insoluble: No noticeable amount of the solid dissolves.
-
For liquid-liquid systems, the terms miscible or immiscible are used.
-
Visualizations
The following diagram illustrates a typical workflow for the physical characterization of a novel organic compound like this compound.
Workflow for the physical characterization of an organic compound.
References
An In-depth Technical Guide to the Solubility of 3,6-Dichloro-2-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,6-Dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its determination, providing a framework for researchers to conduct their own analyses.
Introduction to this compound
This compound is a chlorinated pyridine derivative with the chemical formula C₆H₅Cl₂N. It serves as a versatile building block in the synthesis of a variety of more complex molecules. Its utility in the development of new therapeutic agents and crop protection chemicals underscores the importance of understanding its physical and chemical properties, among which solubility is a critical parameter for reaction kinetics, purification, formulation, and overall process development. The compound is typically a colorless or pale yellow liquid, and its favorable solubility and reactivity are key to its utility in various chemical syntheses.[1][2]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The absence of this data in the public domain highlights the necessity for experimental determination by researchers based on their specific solvent systems and temperature requirements. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Spectrophotometry |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., NMR |
| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
| e.g., Dimethylformamide | e.g., 25 | Data to be determined | e.g., HPLC |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences.[3] Several robust methods are available, ranging from traditional to high-throughput techniques. The choice of method often depends on the desired accuracy, the amount of substance available, and the number of samples to be tested.
1. Shake-Flask Method
The shake-flask method is a traditional and widely recognized technique for determining equilibrium solubility.[3][4]
-
Protocol:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, miniaturized and automated methods are often employed.
-
Protocol using 96-Well Plates:
-
A stock solution of this compound is prepared in a suitable volatile organic solvent (e.g., dichloromethane).
-
Aliquots of the stock solution are dispensed into the wells of a 96-well microtiter plate.
-
The volatile solvent is removed by evaporation.
-
The target organic solvents are then added to the wells containing the dried compound.
-
The plate is sealed and agitated at a constant temperature to allow for dissolution.
-
The concentration of the dissolved compound is determined using a plate-based analytical method, such as UV-Vis spectroscopy.
-
3. Nephelometry
Nephelometry is a rapid method for determining kinetic solubility by measuring the scattering of light by suspended particles.[5][6]
-
Protocol:
-
A concentrated stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).
-
Small volumes of this stock solution are added to the target organic solvent.
-
The mixture is analyzed by a nephelometer, which measures the light scattered by any precipitate that forms.
-
The point at which precipitation occurs is used to determine the kinetic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Caption: A generalized experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 3,6-Dichloro-2-methylpyridine and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its structural formula and systematically explores its 17 structural isomers. Physicochemical properties for all 18 isomers are compiled and presented in a structured table for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and the analytical separation and characterization of its isomeric forms using gas chromatography and NMR spectroscopy. Logical relationships between the isomers are visualized using Graphviz diagrams to provide a clear understanding of their structural diversity.
Introduction
This compound is a halogenated pyridine derivative with significant applications as a building block in the synthesis of various biologically active molecules.[1] Its specific substitution pattern imparts unique chemical reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. Understanding the structural isomers of this compound is crucial, as variations in substituent positions on the pyridine ring can dramatically alter the physicochemical properties and biological activity of the resulting compounds. This guide serves as a technical resource for researchers and professionals engaged in work involving this compound and its related isomers.
Structural Formula and Isomers
The structural formula of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a methyl group at position 2.
Structural Formula of this compound:
References
Spectroscopic and Analytical Profile of 3,6-Dichloro-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dichloro-2-methylpyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral characteristics based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123280-64-8 | [1][2] |
| Molecular Formula | C₆H₅Cl₂N | [1][2] |
| Molecular Weight | 162.02 g/mol | [1][2] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Melting Point | 43-50 °C | [1] |
| Boiling Point | 200.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2] |
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the methyl group and the two aromatic protons. The electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C2) | ~2.6 | Singlet | - |
| H-4 | ~7.2 | Doublet | ~8.0 |
| H-5 | ~7.6 | Doublet | ~8.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring. The carbons attached to the chlorine atoms are expected to be significantly deshielded.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20 |
| C-2 | ~158 |
| C-3 | ~148 |
| C-4 | ~125 |
| C-5 | ~138 |
| C-6 | ~150 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and vibrational modes within the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |
| C=N and C=C Ring Stretching | 1600-1450 | Medium to Strong |
| C-Cl Stretch | 800-600 | Strong |
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern upon ionization. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 161 | Molecular ion (for ³⁵Cl isotopes) |
| [M+2]⁺ | 163 | Isotopic peak for one ³⁷Cl |
| [M+4]⁺ | 165 | Isotopic peak for two ³⁷Cl |
| [M-CH₃]⁺ | 146 | Loss of a methyl group |
| [M-Cl]⁺ | 126 | Loss of a chlorine atom |
| [M-HCl]⁺ | 125 | Loss of hydrogen chloride |
The expected isotopic abundance ratio for the molecular ion cluster ([M]⁺:[M+2]⁺:[M+4]⁺) will be approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition (¹H NMR):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard one-dimensional proton pulse sequence.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to compensate for the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Liquid Sample - Neat):
-
Place a small drop of the liquid this compound directly onto the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.
-
Alternatively, for transmission spectroscopy, place a drop of the liquid between two KBr or NaCl plates.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform data processing, including baseline correction and peak picking, using the spectrometer's software.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Utilize a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
-
Analyze the resulting spectrum for the molecular ion peak, isotopic pattern, and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
3,6-Dichloro-2-methylpyridine safety data sheet (SDS) information
An In-depth Technical Guide on the Safety Data for 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
This compound, also known as 3,6-Dichloropicoline or 2,5-Dichloro-6-methylpyridine, is a chlorinated pyridine derivative.[1] It serves as a versatile building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1]
| Property | Value | Source |
| CAS Number | 123280-64-8 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Melting Point | 43-50 °C | [1] |
| Boiling Point (Predicted) | 200.5 ± 35.0 °C | |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | |
| Purity | ≥ 98% (HPLC) | [1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
GHS Pictograms
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed or inhaled, and may cause respiratory irritation.[2][3][4][5][6]
Signal Word: Warning
Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H332 | Harmful if inhaled. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following precautionary statements are recommended.
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P264 | Wash skin thoroughly after handling.[7] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[7] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[7] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[7] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |
| P405 | Store locked up.[7] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial. The following procedures are general guidelines and should be adapted to specific laboratory and institutional protocols.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[7] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8] |
Fire-Fighting Measures
For fires involving chlorinated pyridines, the following measures are recommended:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8][9][10]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride.[9][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[10][11]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[10][11]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[10][11]
Toxicological Information
Experimental Protocols
No detailed experimental protocols for the generation of the safety data presented were found in the reviewed literature. Safety data for commercial chemicals are typically generated according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing.
Visualized Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Safe handling workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 3. clarionsafety.com [clarionsafety.com]
- 4. GHS hazard pictograms [stoffenmanager.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GHS Pictogram Chart and Guide | BradyCanada.ca [bradycanada.ca]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
Navigating the Risks: A Technical Guide to the Hazards and Handling of 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
3,6-Dichloro-2-methylpyridine is a chlorinated aromatic heterocyclic compound. Based on the hazard classifications of analogous compounds, it should be treated as a hazardous substance with the potential for significant health effects. The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[2][5][6] |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
Note: This classification is based on data from closely related chlorinated pyridine compounds and should be used as a precautionary guideline in the absence of a specific SDS for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 123280-64-8 |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol |
| Appearance | Information not available |
| Odor | Information not available |
| Melting Point | Information not available |
| Boiling Point | Information not available |
| Flash Point | Information not available |
| Solubility | Sparingly soluble in water. Miscible with most organic solvents.[4] |
Toxicological Information
Detailed toxicological studies specifically for this compound are not publicly available. However, based on data for analogous compounds like 2-chloropyridine and 3-chloropyridine, significant toxicity is expected.
Table 3: Toxicological Profile (Based on Analogous Compounds)
| Endpoint | Route of Exposure | Species | Value | Reference Compound |
| LD50 | Dermal | Rabbit | 64 mg/kg | 2-Chloropyridine[7] |
| LD50 | Intraperitoneal | Rabbit | 48 mg/kg | 2-Chloropyridine[7] |
| LD50 | Oral | Mouse | 100 mg/kg | 2-Chloropyridine[7] |
| LD50 | Intraperitoneal | Mouse | 130 mg/kg | 2-Chloropyridine[7] |
Health Effects:
-
Inhalation: Fatal if inhaled.[4] May cause severe respiratory tract irritation.[2][5][6]
-
Skin Contact: Fatal in contact with skin.[4] Causes skin irritation.[2][3][5][6]
-
Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.[4]
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is strongly recommended:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Clothing: A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Handling Procedures
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Wash hands thoroughly after handling.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Keep away from heat, sparks, and open flames.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Store in a locked cabinet or other secure area.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas under fire conditions. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.1. Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[8][9]
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is considered hazardous waste. Do not allow it to enter the sewer system.[9]
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. While specific toxicological data is limited, the information available for analogous compounds indicates that it should be treated as a highly hazardous substance. By adhering to the precautions and protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment. Continuous efforts to obtain and disseminate a comprehensive and official Safety Data Sheet for this compound are strongly encouraged.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Dichloro-2-methylpyridine | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
The Genesis of a Versatile Building Block: A Technical Guide to Dichlorinated Methylpyridines
An In-depth Exploration of the Discovery, Synthesis, and Application of Dichlorinated Methylpyridines for Researchers, Scientists, and Drug Development Professionals.
Dichlorinated methylpyridines represent a pivotal class of chemical intermediates, forming the structural backbone of numerous agrochemicals and pharmaceuticals. Their discovery and the subsequent development of efficient synthetic routes have been instrumental in the advancement of modern chemistry and its application in life sciences. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of key dichlorinated methylpyridine isomers.
A Historical Perspective: From Coal Tar to Targeted Synthesis
The story of dichlorinated methylpyridines is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from bone oil in the mid-19th century.[1][2] Early synthetic routes to the pyridine ring, such as the Hantzsch synthesis developed in 1881 and the Chichibabin synthesis in 1924, laid the fundamental groundwork for accessing a wide array of substituted pyridines.[2][3][4]
While the precise first synthesis of every dichlorinated methylpyridine isomer is not readily documented in a single historical account, their development was driven by the burgeoning agrochemical and pharmaceutical industries in the 20th century. The chlorination of methylpyridines, obtained from coal tar or through total synthesis, became a key strategy to introduce reactive handles for further functionalization. Patents from the mid to late 20th century detail various methods for producing these compounds, highlighting their growing importance as industrial intermediates. For instance, the nitrification inhibitor Nitrapyrin, 2-chloro-6-(trichloromethyl)pyridine, has been in agricultural use since 1974.[3] This indicates that the synthesis of related chlorinated methylpyridines was well-established by this period. The development of pyridine-based herbicides, such as those mimicking plant auxins, also has a history stretching back to the early 1900s, with compounds like picloram and clopyralid being developed by Dow Chemical Company.[5][6] These examples underscore the long-standing utility of chlorinated pyridines in agriculture.
Key Dichlorinated Methylpyridine Isomers: Synthesis and Properties
The versatility of dichlorinated methylpyridines stems from the various possible arrangements of the chlorine and methyl groups on the pyridine ring. This section details the synthesis and physicochemical properties of several economically significant isomers.
Table 1: Physicochemical Properties of Key Dichlorinated Methylpyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichloro-5-methylpyridine | 59782-90-0 | C₆H₅Cl₂N | 162.02 | N/A | N/A |
| 2,6-Dichloro-3-methylpyridine | 58584-94-4 | C₆H₅Cl₂N | 162.01 | N/A | N/A |
| 3,5-Dichloro-4-methylpyridine | 100868-46-0 | C₆H₅Cl₂N | 162.02 | 47 - 51 | 209 - 211 |
| 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | C₇H₈Cl₃N | 212.50 | 73 - 78 | N/A |
Synthetic Methodologies and Experimental Protocols
A variety of synthetic strategies have been developed to produce dichlorinated methylpyridines, often tailored to achieve specific isomer profiles.
Synthesis of 2,6-Dichloromethylpyridine Hydrochloride
A common route to 2,6-dichloromethylpyridine hydrochloride starts from the readily available 2,6-lutidine. The process involves oxidation, esterification, reduction, and finally chlorination.[7][8]
A typical synthetic workflow for 2,6-dichloromethylpyridine hydrochloride.
Experimental Protocol: Synthesis of 2,6-Dichloromethylpyridine Hydrochloride [7][8]
-
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
In a flask, add 2,6-lutidine (0.2 mol) and water (150 ml).
-
Heat the mixture to 80°C.
-
Add potassium permanganate (0.8-1.0 mol) in batches while maintaining the temperature at 75-80°C for 35 minutes.
-
After the reaction is complete (monitored by TLC), adjust the pH of the reaction solution to 3-4 with 2mol/l hydrochloric acid.
-
Cool the solution to 20-25°C to precipitate 2,6-pyridinedicarboxylic acid.
-
-
Step 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate
-
React the obtained 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield dimethyl 2,6-pyridinedicarboxylate.
-
-
Step 3: Reduction to 2,6-Pyridinedimethanol
-
Reduce the dimethyl 2,6-pyridinedicarboxylate to 2,6-pyridinedimethanol using a suitable reducing agent.
-
-
Step 4: Chlorination to 2,6-Dichloromethylpyridine Hydrochloride
-
React 2,6-pyridinedimethanol with thionyl chloride in a suitable solvent like methanol.
-
Monitor the reaction by TLC until complete conversion.
-
Filter the reaction mixture to obtain the final product, 2,6-dichloromethylpyridine hydrochloride. The reported yield for this final step can be around 78-82%.[9]
-
Synthesis of 2,3-Dichloro-5-methylpyridine
The synthesis of 2,3-dichloro-5-methylpyridine can be achieved through various routes, including the cyclization of dichlorinated precursors.
Synthesis of 3,5-Dichloro-4-methylpyridine
One approach to synthesizing 3,5-dichloro-4-methylpyridine involves the oxidation of 4-methylpyridine as a starting material.[10]
Role as a Key Intermediate and Involvement in Signaling Pathways
Dichlorinated methylpyridines are rarely the final bioactive molecules themselves. Instead, their chemical reactivity makes them invaluable starting materials for the synthesis of a wide range of agrochemicals and pharmaceuticals. The chlorine atoms provide sites for nucleophilic substitution, and the methyl group can be further functionalized.
Agrochemicals
A prominent example is the synthesis of the fungicide Fluopyram . The synthesis of Fluopyram starts from 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of a dichlorinated methylpyridine.[11][12] Fluopyram functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[13] This disruption of cellular respiration leads to the death of the fungal pathogen.
Synthesis of Fluopyram and its inhibitory effect on mitochondrial respiration.
Pyridine-based herbicides, such as clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), function as synthetic auxins.[5][6] They mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds. The synthesis of these herbicides often involves the modification of a chlorinated pyridine core.
Dichlorinated pyridines are crucial for the synthesis of neonicotinoid insecticides, such as Imidacloprid.[14] These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[14] This leads to overstimulation of the nerve cells, paralysis, and death.
The role of 2,5-dichloropyridine in the synthesis of Imidacloprid and its effect on the insect nervous system.
Pharmaceuticals
The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and its overall stability. Dichlorinated methylpyridines provide a starting point for the synthesis of more complex drug molecules.
Conclusion
Dichlorinated methylpyridines, while not always the final active products, are indispensable precursors in the chemical industry. Their history is one of continuous innovation in synthetic methodology, driven by the demand for effective agrochemicals and pharmaceuticals. A thorough understanding of their synthesis and reactivity is crucial for researchers and professionals in drug development and crop protection, as these versatile building blocks continue to be at the forefront of developing novel solutions to global challenges in health and agriculture.
References
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. acs.org [acs.org]
- 3. Nitrapyrin - Wikipedia [en.wikipedia.org]
- 4. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Clopyralid - Wikipedia [en.wikipedia.org]
- 7. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 8. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of 3,6-Dichloro-2-methylpyridine in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-methylpyridine is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide array of valuable molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique molecular structure, featuring a substituted pyridine ring with two chlorine atoms, imparts specific reactivity that allows for its use as a foundational building block in the creation of complex target compounds.[1] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, supported by experimental data and protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value |
| CAS Number | 123280-64-8 |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 43-50 °C |
| Purity | ≥98% (HPLC) |
Synthesis of Chlorinated Pyridine Intermediates
Experimental Protocol: Synthesis of 3,5-Dichloro-6-methylpyridin-2-amine[2]
Materials:
-
2-amino-6-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (KOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To 2-amino-6-methylpyridine (2 g, 0.019 mmol), add phosphorus oxychloride (15 ml).
-
Reflux the mixture at 383 K for 16 hours.
-
Distill off the excess POCl₃.
-
Neutralize the solid residue with KOH solution in an ice bath.
-
Add saturated NaHCO₃ solution.
-
Filter the solid residue and extract it with CHCl₃.
-
Dry the chloroform solution over anhydrous Na₂SO₄ and concentrate it under vacuum.
-
Purify the crude product by column chromatography on silica gel using 20% ethyl acetate in petroleum ether as the eluent.
-
This process yields 3,5-dichloro-6-methylpyridin-2-amine (2.14 g, 65%) as a colorless crystalline solid.[2]
Role as a Chemical Intermediate in Agrochemicals
Chlorinated pyridines are foundational to the development of numerous modern agrochemicals.[3] this compound serves as a key building block for various herbicides.[1][3] The chlorine atoms on the pyridine ring enhance its reactivity, making it a versatile precursor for a wide range of active ingredients.[4]
Synthesis of Picolinic Acid Herbicides
One of the most significant applications of chlorinated pyridine intermediates is in the synthesis of picolinic acid herbicides, such as picloram and clopyralid. These herbicides function as synthetic auxins, disrupting plant growth in broadleaf weeds.[5][6] While specific examples detailing the use of this compound in the synthesis of a commercial herbicide are proprietary, the general synthetic pathways for related compounds illustrate its potential role.
The synthesis of 3,6-dichloropicolinic acid, a potent herbicide, can be achieved through various methods, including the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine or 2-cyano-3,6-dichloropyridine.[7]
Role as a Chemical Intermediate in Pharmaceuticals
The pyridine scaffold is a prominent feature in many pharmaceutical compounds.[8] this compound is utilized as an intermediate in the synthesis of novel therapeutic agents.[1] The reactivity of the chloro-substituents allows for the introduction of various functional groups, enabling the construction of complex molecular architectures with potential biological activity.[8]
Nucleophilic Aromatic Substitution Reactions
A key reaction of dichloropyridines in pharmaceutical synthesis is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the presence of chlorine atoms, facilitates the attack of nucleophiles. A well-established method for forming C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination.
This protocol, while not specific to this compound, provides a general procedure for the amination of dichloropyridines.
Materials:
-
2,3-Dichloropyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane
-
19 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel
Procedure:
-
In a 1-L three-necked round-bottomed flask under a nitrogen atmosphere, charge 2,3-dichloropyridine (30.0 g, 203 mmol), palladium(II) acetate (1.14 g, 5.08 mmol), triphenylphosphine (3.99 g, 15.2 mmol), and sodium tert-butoxide (29.9 g, 311 mmol).
-
Add toluene (210 mL) via syringe, and stir the resulting light brown solution for 10 minutes.
-
Add aniline (20.0 mL, 219 mmol) in one portion via syringe.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to 0 °C and add 2 M HCl (300 mL).
-
Stir for 10 minutes at room temperature and filter through Celite.
-
Separate the layers of the filtrate and extract the organic phase with 2 M HCl.
-
Combine the acidic extracts, cool to 0 °C, and add dichloromethane.
-
Basify the biphasic solution with 19 M NaOH.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate.
-
This procedure yields 3-chloro-N-phenyl-pyridin-2-amine (34.5 g, 82%).[4]
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided in the DOT language.
Caption: Synthesis of a Dichlorinated Methylpyridine Amine.
Caption: Buchwald-Hartwig Amination of 2,3-Dichloropyridine.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its dichlorinated pyridine structure allows for a range of chemical transformations, most notably nucleophilic aromatic substitution, to build complex and biologically active molecules. The synthetic protocols for related compounds provide a strong foundation for the development of efficient synthetic routes to and from this versatile building block. Further research into the direct synthesis of this compound and its application in the creation of novel compounds will undoubtedly continue to be a fruitful area of investigation for chemists in both academic and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory Scale Preparation of 3,6-Dichloro-2-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3,6-dichloro-2-methylpyridine, an important intermediate in the pharmaceutical and agrochemical industries. The described methodology is based on the chlorination of 2,6-lutidine followed by a multi-step conversion. This protocol offers a practical approach for obtaining the target compound with a focus on procedural detail and data presentation.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its specific substitution pattern makes it a valuable synthon for the development of novel pharmaceuticals and crop protection agents. The protocol outlined below describes a potential synthetic route adaptable for a laboratory setting, proceeding through the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification, reduction, and subsequent chlorination.
Reaction Scheme
A plausible synthetic pathway for the preparation of this compound from 2,6-lutidine is presented below. This multi-step process involves the initial formation of 2,6-pyridinedicarboxylic acid, which is then converted to the target molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment:
-
2,6-Lutidine
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl, 2 M)
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and developing chambers
Protocol 1: Synthesis of 2,6-Pyridinedicarboxylic acid from 2,6-Lutidine
-
To a 250 mL round-bottom flask, add 2,6-lutidine (21.4 g, 0.2 mol) and water (150 mL).
-
Heat the mixture to 80°C with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (126.4 g, 0.8 mol) in water.
-
Slowly add the potassium permanganate solution in batches to the heated 2,6-lutidine solution, maintaining the temperature between 75-80°C. The addition should take approximately 35 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture and adjust the pH to 3 with 2 M hydrochloric acid.
-
Cool the solution to 20°C to precipitate the product.
-
Collect the solid product by suction filtration, wash with cold water, and dry to yield 2,6-pyridinedicarboxylic acid.
Protocol 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate
-
In a round-bottom flask, suspend the dried 2,6-pyridinedicarboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 2,6-pyridinedicarboxylate.
Protocol 3: Reduction to 2,6-Pyridinedimethanol
-
Dissolve the dimethyl 2,6-pyridinedicarboxylate in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent (e.g., lithium aluminum hydride) in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate to yield 2,6-pyridinedimethanol.
Protocol 4: Chlorination to 2,6-bis(chloromethyl)pyridine Hydrochloride
-
In a well-ventilated fume hood, dissolve the 2,6-pyridinedimethanol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the solution.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude 2,6-bis(chloromethyl)pyridine hydrochloride.
Note: The conversion of 2,6-bis(chloromethyl)pyridine to this compound would require further, complex reaction steps that are not detailed in the available literature and would need to be developed. The provided protocols detail the synthesis of a potential precursor.
Data Presentation
The following table summarizes the expected inputs and outputs for the initial step of the synthesis.
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1. Oxidation | 2,6-Lutidine (0.2 mol) | KMnO₄ (0.8 mol), H₂O, HCl | 2,6-Pyridinedicarboxylic acid | ~80-90% |
| 2. Esterification | 2,6-Pyridinedicarboxylic acid | CH₃OH, H₂SO₄ | Dimethyl 2,6-pyridinedicarboxylate | High |
| 3. Reduction | Dimethyl 2,6-pyridinedicarboxylate | Reducing Agent (e.g., LiAlH₄) | 2,6-Pyridinedimethanol | High |
| 4. Chlorination | 2,6-Pyridinedimethanol | SOCl₂ | 2,6-bis(chloromethyl)pyridine HCl | ~82% |
Experimental Workflow
The overall workflow for the synthesis of the precursor 2,6-bis(chloromethyl)pyridine is illustrated below.
Caption: Experimental workflow for the synthesis of the precursor.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Potassium permanganate is a strong oxidizing agent; handle with care.
-
Thionyl chloride is corrosive and toxic; handle with extreme caution.
-
Quenching of reducing agents like lithium aluminum hydride is highly exothermic and should be done slowly and with cooling.
Application Notes and Protocols for the Industrial Production of 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of 3,6-Dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The described methodology is a multi-step process commencing with the nitration of 2-chloro-6-methylpyridine, followed by reduction of the resulting nitro-intermediate, and culminating in a Sandmeyer reaction to introduce the second chlorine atom. This process is designed to be scalable and cost-effective for industrial applications.
Introduction
This compound, also known as 3,6-dichloropicoline, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides. Its specific substitution pattern makes it a valuable precursor for creating complex molecular architectures. The industrial production of this compound requires a robust, efficient, and economically viable synthetic route. The following protocols outline a well-established pathway for its manufacture.
Overall Synthesis Pathway
The industrial production of this compound can be achieved through a three-step synthesis starting from 2-chloro-6-methylpyridine. The logical workflow for this process is illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Nitration of 2-Chloro-6-methylpyridine
This step involves the regioselective nitration of 2-chloro-6-methylpyridine to yield 2-chloro-6-methyl-3-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Chloro-6-methylpyridine | 127.57 | 1.18 | >98% |
| Concentrated Sulfuric Acid | 98.08 | 1.84 | 98% |
| Concentrated Nitric Acid | 63.01 | 1.51 | 70% |
Procedure:
-
Charge a glass-lined reactor with concentrated sulfuric acid (5.0 eq).
-
Cool the reactor to 0-5 °C with constant stirring.
-
Slowly add 2-chloro-6-methylpyridine (1.0 eq) to the sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution to pH 7-8, maintaining the temperature below 20 °C.
-
The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-90% |
| Purity (crude) | >95% |
| Reaction Time | 4-5 hours |
| Reaction Temperature | 0-15 °C |
Step 2: Reduction of 2-Chloro-6-methyl-3-nitropyridine
This protocol describes the reduction of the nitro group to an amino group using iron in an acidic medium, a common and cost-effective industrial method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2-Chloro-6-methyl-3-nitropyridine | 172.56 | >95% |
| Iron Powder | 55.84 | >98% |
| Concentrated Hydrochloric Acid | 36.46 | 37% |
| Ethanol | 46.07 | 95% |
| Sodium Hydroxide | 40.00 | >97% |
Procedure:
-
Charge the reactor with 2-chloro-6-methyl-3-nitropyridine (1.0 eq), iron powder (3.0 eq), and ethanol.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.5 eq) to initiate the reduction.
-
Maintain the reaction at reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the iron salts.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
Extract the product, 3-amino-2-chloro-6-methylpyridine, with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (crude) | >97% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 70-80 °C (reflux) |
Step 3: Sandmeyer Reaction of 3-Amino-2-chloro-6-methylpyridine
This final step involves the diazotization of the amino group followed by a copper(I) chloride-catalyzed conversion to the chloro group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 3-Amino-2-chloro-6-methylpyridine | 142.58 | >97% |
| Sodium Nitrite | 69.00 | >99% |
| Concentrated Hydrochloric Acid | 36.46 | 37% |
| Copper(I) Chloride | 98.99 | >98% |
Procedure:
-
Diazotization: a. Dissolve 3-amino-2-chloro-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Sandmeyer Reaction: a. In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. e. Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up and Purification: a. Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene). b. Wash the organic layer with water and then with a sodium bicarbonate solution. c. Dry the organic layer over anhydrous magnesium sulfate. d. Remove the solvent by distillation. e. Purify the crude this compound by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (after distillation) | >99% |
| Reaction Time (total) | 4-6 hours |
| Reaction Temperature | 0-60 °C |
Logical Relationship of the Sandmeyer Reaction
The Sandmeyer reaction is a two-stage process involving the formation of a diazonium salt followed by its conversion to the final product.
Caption: Key stages of the Sandmeyer reaction.
Conclusion
The presented synthetic route provides a reliable and scalable method for the industrial production of this compound. The protocols are based on established chemical transformations and are optimized for high yield and purity. Adherence to the specified reaction conditions and safety precautions is crucial for successful and safe manufacturing. For any further optimization or troubleshooting, it is recommended to consult with process chemists and chemical engineers.
Application Notes and Protocols for the Reaction of 3,6-Dichloro-2-methylpyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 3,6-dichloro-2-methylpyridine with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms, allowing for selective functionalization. This document outlines the key principles of its reactivity, provides detailed experimental protocols for representative transformations, and includes quantitative data to guide synthetic planning.
Introduction to the Reactivity of this compound
This compound possesses two chlorine atoms at positions 3 and 6, which are susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the α (2 and 6) and γ (4) positions. In this molecule, both chlorine atoms are in activated positions. However, the regioselectivity of the substitution is influenced by a combination of electronic and steric factors, as well as reaction conditions such as the nature of the nucleophile, solvent, and temperature.
The methyl group at the 2-position exerts a significant steric hindrance, which generally directs nucleophilic attack to the less hindered 6-position. This inherent regioselectivity can be exploited for the synthesis of mono-substituted intermediates, which can then be further functionalized at the 3-position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Reaction with O-Nucleophiles (Alkoxides)
The reaction of this compound with alkoxides, such as sodium methoxide, typically results in the selective substitution of the chlorine atom at the 6-position to yield 6-alkoxy-3-chloro-2-methylpyridine derivatives. The reaction proceeds under relatively mild conditions.
Table 1: Reaction of this compound with Sodium Methoxide
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | Methanol | Reflux | 4 | 6-Methoxy-3-chloro-2-methylpyridine | 85 |
Reaction with N-Nucleophiles (Amines)
The reaction with amines follows a similar regioselective pattern, with the amine preferentially attacking the 6-position. The choice of base and solvent can influence the reaction rate and yield. For less reactive amines, a stronger base and higher temperatures may be required. Palladium-catalyzed Buchwald-Hartwig amination can also be employed for the selective formation of C-N bonds at either position, depending on the ligand and reaction conditions.
Table 2: Reaction of this compound with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100 | 12 | 6-(Piperidin-1-yl)-3-chloro-2-methylpyridine | 92 |
| Aniline | NaOt-Bu | Toluene | 110 | 8 | N-(6-chloro-2-methylpyridin-3-yl)aniline | 78 |
Reaction with S-Nucleophiles (Thiols)
Thiolates are potent nucleophiles and react readily with this compound, again with a preference for the 6-position. The reactions are typically fast and high-yielding.
Table 3: Reaction of this compound with Thiophenol
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | NaH | THF | 25 | 2 | 6-(Phenylthio)-3-chloro-2-methylpyridine | 95 |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively. The regioselectivity of these reactions can often be controlled by the choice of palladium catalyst, ligand, and reaction conditions. Generally, the chlorine at the 6-position is more reactive in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and an aryl or vinyl group from a boronic acid or its ester.
Table 4: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 90 | 12 | 6-Phenyl-3-chloro-2-methylpyridine | 88 |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-3-chloro-2-methylpyridine
Materials:
-
This compound (1.0 g, 6.10 mmol)
-
Sodium methoxide (0.40 g, 7.32 mmol)
-
Anhydrous methanol (20 mL)
Procedure:
-
To a stirred solution of this compound in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-methoxy-3-chloro-2-methylpyridine.
Protocol 2: Synthesis of 6-(Piperidin-1-yl)-3-chloro-2-methylpyridine
Materials:
-
This compound (1.0 g, 6.10 mmol)
-
Piperidine (0.62 g, 7.32 mmol)
-
Potassium carbonate (1.26 g, 9.15 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (15 mL)
Procedure:
-
To a solution of this compound in anhydrous DMF, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(piperidin-1-yl)-3-chloro-2-methylpyridine.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Phenyl-3-chloro-2-methylpyridine
Materials:
-
This compound (1.0 g, 6.10 mmol)
-
Phenylboronic acid (0.89 g, 7.32 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.305 mmol)
-
Potassium carbonate (2.53 g, 18.3 mmol)
-
Toluene (20 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain 6-phenyl-3-chloro-2-methylpyridine.
Visualizations
Caption: Regioselectivity in SNAr of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two distinct chlorine atoms at the C3 and C6 positions offer opportunities for selective functionalization through various catalytic cross-coupling reactions. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi—to facilitate the synthesis of diverse substituted 2-methylpyridine derivatives. Understanding the regioselectivity of these reactions is crucial for the strategic design of complex molecules. Generally, the C6 position is more activated towards nucleophilic attack and oxidative addition due to its para-relationship with the ring nitrogen, while the C3 position is less electronically activated. However, selectivity can often be controlled by judicious choice of catalyst, ligand, and reaction conditions.
Regioselective Functionalization Strategy
The differential reactivity of the C3-Cl and C6-Cl bonds can be exploited for sequential functionalization. Typically, the more reactive C6-Cl bond can be targeted first under milder conditions, leaving the C3-Cl intact for a subsequent, different cross-coupling reaction under more forcing conditions.
Caption: Selective functionalization workflow for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and aryl or vinyl boronic acids/esters. Selective mono-arylation at the more reactive C6 position is generally achievable under standard conditions.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 82-92 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 10 | 75-85 |
Yields are estimated based on similar reactions with other dichloropyridines and are highly dependent on the specific substrate and reaction scale.
Experimental Protocol: Selective C6-Arylation via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the selective coupling of dichloropyridines.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-2-methylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Selective mono-amination at the C6 position is typically favored due to its higher reactivity. A variety of primary and secondary amines can be used as coupling partners.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | THF | 80 | 16 | 80-90 |
| 4 | Benzophenone imine* | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 20 | 70-80 |
*Used as an ammonia surrogate; requires subsequent hydrolysis to yield the primary amine. Yields are estimated based on analogous systems and may require optimization.[1]
Experimental Protocol: Selective C6-Amination via Buchwald-Hartwig Coupling
This protocol is based on established methodologies for the amination of chloro-heterocycles.[1][2]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 6-amino-3-chloro-2-methylpyridine derivative.
Sonogashira Coupling
The Sonogashira coupling is an effective method for the formation of C(sp)-C(sp²) bonds, introducing alkyne moieties onto the pyridine ring. The C6 position is generally more susceptible to coupling under standard Pd/Cu-catalyzed or copper-free conditions.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | DBU (2) | DMF | 80 | 12 | 70-80 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 10 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (4) | Piperidine (2.5) | Acetonitrile | RT | 24 | 75-85 |
Yields are estimated based on reactions with other chloro- and bromopyridines and are indicative.[3][4]
Experimental Protocol: Selective C6-Alkynylation via Sonogashira Coupling
This protocol is adapted from standard Sonogashira procedures for halo-heterocycles.[3][5]
Caption: Experimental workflow for Sonogashira coupling.
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at 65 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 6-alkynyl-3-chloro-2-methylpyridine.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are highly reactive and offer excellent functional group tolerance, for the formation of C-C bonds.[6] This reaction is particularly useful for introducing alkyl or aryl groups that may be challenging to incorporate via Suzuki coupling.
Data Presentation: Representative Conditions for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 (reflux) | 12 | 80-90 |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 65 (reflux) | 16 | 75-85 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 80 | 18 | 80-90 |
| 4 | n-Butylzinc iodide | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NMP | 50 | 10 | 70-80 |
Yields are estimated based on general Negishi coupling protocols and reactivity of similar substrates.[7]
Experimental Protocol: C-C Coupling via Negishi Reaction
This protocol describes a general procedure for the Negishi coupling of an aryl chloride with a pre-formed or in situ generated organozinc reagent.[7]
Caption: Experimental workflow for Negishi coupling.
Procedure:
-
Preparation of Organozinc Reagent (if not commercially available): To a solution of the corresponding organolithium or Grignard reagent (1.1 mmol) in anhydrous THF at 0 °C under argon, add a solution of zinc chloride (1.1 mmol) in THF. Stir for 30 minutes at room temperature.
-
Coupling Reaction: In a separate oven-dried Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).
-
To this solution, add the freshly prepared organozinc reagent (1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H-2,10-dioxa-9-azaanthracen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Note: Understanding and Safely Handling Pyridine-Based Herbicides
Disclaimer: This document provides general information on a class of herbicides and the safety protocols for handling their precursor chemicals. Due to safety considerations, this document does not provide a protocol for the synthesis of any chemical compound. The synthesis of herbicides should only be carried out by trained professionals in a controlled laboratory setting, in compliance with all applicable laws and safety regulations.
Introduction
Pyridine-based herbicides are a significant class of compounds used in agriculture for the selective control of broadleaf weeds.[1][2] Compounds derived from pyridine carboxylic acids, such as clopyralid and picloram, are effective due to their systemic action and ability to mimic natural plant growth hormones.[3][4] The precursor, 3,6-Dichloro-2-methylpyridine, is a key building block in the synthesis of some of these agrochemicals.[5][6] This note discusses the mechanism of action of these herbicides and provides critical safety protocols for handling pyridine compounds in a research environment.
Mechanism of Action: Synthetic Auxins
Pyridine carboxylic acid herbicides, including picloram and clopyralid, function as synthetic auxins.[3][4][7] They mimic the plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and differentiation.[4]
-
Disruption of Growth: At the effective application doses, these synthetic auxins cause uncontrolled and disorganized cell growth in susceptible plants.[2][3][7]
-
Physiological Effects: This leads to symptoms such as leaf epinasty (downward curling), stem twisting, and vascular tissue destruction, ultimately resulting in plant death.[3][8]
-
Selectivity: These herbicides are primarily effective against broadleaf plants, while grasses and other monocots are generally resistant.[1][2][9]
The signaling pathway disruption caused by synthetic auxins is visualized below.
Caption: Mechanism of action for synthetic auxin herbicides.
Safety Protocols for Handling Pyridine Compounds
Pyridine and its chlorinated derivatives are hazardous chemicals that pose significant health risks.[10] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[11]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber or neoprene gloves. Nitrile gloves are not recommended for prolonged contact.[10][12] | Provides necessary chemical resistance against pyridine and its derivatives.[10] |
| Eye & Face Protection | Chemical splash goggles and a face shield, especially when there is a risk of splashing.[10][11] | Protects against fumes and splashes that can cause severe eye irritation.[10] |
| Skin & Body Protection | Chemical-resistant, flame-retardant lab coat.[10] | Protects against skin contact, which can be toxic. Pyridine compounds are flammable.[10] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[10] If ventilation is inadequate, a NIOSH-approved respirator is required.[10] | Pyridine fumes can cause dizziness, headaches, and respiratory irritation upon inhalation.[10] |
Engineering Controls and Storage
Proper facility design is critical for safe handling.
-
Ventilation: Always handle pyridine compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
-
Storage: Store chemicals in a cool, dry, and well-ventilated area away from heat, direct sunlight, and sources of ignition.[11][12] Containers should be tightly sealed and clearly labeled.[11][12]
-
Incompatibilities: Pyridine is incompatible with strong oxidizing agents, strong acids, maleic anhydride, and chromium trioxide.[13]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[11][12]
The general workflow for safely handling hazardous chemical precursors is outlined below.
Caption: General workflow for safe chemical handling.
Toxicity Data
Pyridine-based herbicides generally exhibit low acute mammalian toxicity, but proper handling is still essential to avoid potential health effects.[3][14]
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) | Reference |
| Picloram | >5000 mg/kg | >4000 mg/kg | >0.035 mg/L | [15] |
| Clopyralid | >5000 mg/kg | >2000 mg/kg | >0.78 mg/L (4h) | [16] |
| Pyridine (Precursor Class) | 891 mg/kg | 1121 mg/kg | 28,500 mg/m³ (1h) |
First Aid Measures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.
Always consult the specific Safety Data Sheet (SDS) for the compound being handled for complete and detailed first aid procedures.[12]
References
- 1. Clopyralid - Wikipedia [en.wikipedia.org]
- 2. invasive.org [invasive.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. grdc.com.au [grdc.com.au]
- 5. chemimpex.com [chemimpex.com]
- 6. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 7. invasive.org [invasive.org]
- 8. youtube.com [youtube.com]
- 9. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. nj.gov [nj.gov]
- 14. Clopyralid [sitem.herts.ac.uk]
- 15. Page loading... [guidechem.com]
- 16. Page loading... [guidechem.com]
Application Notes and Protocols: Functionalization of the Methyl Group of 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of the methyl group of 3,6-dichloro-2-methylpyridine, a crucial starting material in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below focus on three primary transformations: oxidation to the corresponding alcohol and carboxylic acid, metalation followed by electrophilic quench, and free-radical halogenation.
Oxidation of the Methyl Group
Oxidation of the methyl group on the this compound ring can yield either the corresponding alcohol, (3,6-dichloropyridin-2-yl)methanol, or the carboxylic acid, 3,6-dichloropicolinic acid. These transformations are fundamental in introducing versatile functional groups for further synthetic manipulations.
Synthesis of (3,6-dichloropyridin-2-yl)methanol
This protocol describes the controlled oxidation of this compound to its corresponding primary alcohol.
Experimental Protocol:
A multi-step procedure is employed for this conversion. Initially, the methyl group is chlorinated to form 2-chloromethyl-3,6-dichloropyridine. This intermediate is then subjected to hydrolysis to yield the desired alcohol.
-
Step 1: Chlorination of the Methyl Group
-
In a suitable reaction vessel, dissolve this compound in a halogenated solvent such as 1,2-dichloroethane.
-
Add a catalytic amount of benzoyl peroxide.
-
While stirring, add trichloroisocyanuric acid portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
-
The filtrate containing 2-chloromethyl-3,6-dichloropyridine is carried forward to the next step.
-
-
Step 2: Hydrolysis to (3,6-dichloropyridin-2-yl)methanol
-
The filtrate from the previous step is subjected to hydrolysis under alkaline conditions.
-
Add an aqueous solution of a base, such as sodium hydroxide, to the filtrate.
-
Heat the biphasic mixture with vigorous stirring to promote the hydrolysis reaction.
-
Monitor the conversion of the chloromethyl intermediate to the alcohol by TLC.
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure (3,6-dichloropyridin-2-yl)methanol.[1][2]
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Trichloroisocyanuric acid, Benzoyl peroxide, Sodium hydroxide |
| Solvent | 1,2-dichloroethane |
| Reaction Temperature | Reflux |
| Purity | >98%[1] |
Synthesis of 3,6-Dichloropicolinic Acid
For a more extensive oxidation to the carboxylic acid, several methods can be employed, including electrochemical synthesis, which offers high yields and purity.[3]
Experimental Protocol (Electrochemical Synthesis):
This method involves the electrochemical reduction of a precursor, 3,4,5,6-tetrachloropicolinic acid, to selectively remove the chlorine atoms at the 4 and 5 positions.
-
Set up an electrochemical cell with a silver cathode.
-
Prepare an electrolyte solution containing 3,4,5,6-tetrachloropicolinic acid (5% by mass) and sodium hydroxide (8% by mass) in water.
-
Maintain the cell temperature at approximately 313 K.
-
Apply a constant cathode current density of 600 A·m⁻².
-
Monitor the reaction progress by analyzing aliquots of the electrolyte.
-
Upon completion of the reaction, the resulting solution contains 3,6-dichloropicolinic acid.
-
The product can be isolated by acidification of the solution, leading to precipitation of the carboxylic acid, followed by filtration, washing, and drying.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,4,5,6-Tetrachloropicolinic acid |
| Key Reagents | Sodium hydroxide |
| Electrode | Silver cathode |
| Current Density | 600 A·m⁻² |
| Temperature | 313 K |
| Yield | >90%[3] |
| Purity | >95%[3] |
Metalation of the Methyl Group
Metalation, specifically lithiation, of the methyl group creates a nucleophilic picolyl anion that can react with various electrophiles, allowing for the introduction of a wide range of functional groups.[4][5] The presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to increase the acidity of the methyl protons, potentially facilitating deprotonation.
Experimental Protocol (General):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the stirred solution. The use of a hindered base like LDA can often prevent nucleophilic addition to the pyridine ring.[6]
-
Allow the reaction to stir at -78 °C for a period of time (e.g., 1-2 hours) to ensure complete formation of the lithium salt.
-
Introduce the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or carbon dioxide) to the reaction mixture.
-
Continue stirring at low temperature for a specified time, then allow the reaction to warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
Halogenation of the Methyl Group
Free-radical halogenation allows for the introduction of a halogen atom onto the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.
Experimental Protocol (General):
-
In a reaction vessel equipped with a reflux condenser and a UV lamp, dissolve this compound in a suitable solvent (e.g., carbon tetrachloride).
-
Add a radical initiator, such as N-bromosuccinimide (NBS) for bromination, and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux while irradiating with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by GC or TLC to determine the extent of conversion and the product distribution (mono-, di-, and tri-halogenated products).
-
Upon completion, cool the reaction mixture and remove any solid byproducts by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining halogen, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of halogenated products can be separated by fractional distillation or column chromatography.
Quantitative Data:
Specific yields for the halogenation of the methyl group of this compound are not available in the provided search results and would require experimental determination. The selectivity for mono-halogenation can be influenced by controlling the stoichiometry of the halogenating agent.
Visualizations
Caption: Workflow for the synthesis of (3,6-dichloropyridin-2-yl)methanol.
Caption: General workflow for metalation and electrophilic quench.
Caption: Free-radical halogenation reaction pathway.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 58804-10-7|(3,6-Dichloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Quantitative Analysis of 3,6-Dichloro-2-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3,6-Dichloro-2-methylpyridine. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Accurate quantification is crucial for process optimization, quality control, and environmental monitoring. The following methods, based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented as robust starting points for method development and validation. While specific validated methods for this compound are not extensively published, the protocols described herein are derived from established methods for structurally similar chlorinated pyridine derivatives and are expected to be highly applicable with appropriate optimization.[2][3][4]
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound, each offering distinct advantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for routine quality control and analysis of samples where the analyte concentration is relatively high. It is a robust, cost-effective, and widely available technique suitable for non-volatile and thermally stable compounds.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification and for the analysis of volatile and semi-volatile compounds in complex matrices, such as environmental samples.[2][5][6]
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are representative and should be confirmed during method validation.
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 5 - 30 ng/mL |
| Linearity Range (R²) | 0.5 - 100 µg/mL (>0.999) | 5 - 1000 ng/mL (>0.995) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound in a sample matrix using HPLC-UV.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The addition of 0.1% formic acid to both the aqueous and organic phases can improve peak symmetry.
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Pyridine derivatives typically exhibit UV absorbance between 200-280 nm.[4] A starting wavelength of 254 nm or 270 nm is recommended. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
-
Analysis:
-
Inject the prepared calibration standards into the HPLC system to establish a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To detect and quantify trace levels of this compound and confirm its identity.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards ranging from approximately 5 ng/mL to 1000 ng/mL by serial dilution of the stock solution.[4]
-
-
Sample Preparation:
-
For solid samples, an extraction step may be necessary. This can be achieved using organic solvents such as dichloromethane or ethyl acetate, potentially with the aid of ultrasonication.[7]
-
For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate and concentrate the analyte.[7][8]
-
The final extract should be dissolved or diluted in a suitable solvent (e.g., dichloromethane) to an expected concentration within the calibration range.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
-
Quantification and Confirmation:
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The target ions should be determined from the mass spectrum of the reference standard. The molecular ion and characteristic fragment ions should be monitored.
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Confirm the identity of the analyte in the samples by comparing its retention time and the ratio of the qualifying ions to that of the reference standard.
-
Method Validation
It is imperative that these proposed methods are fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards before implementation for routine analysis. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagrams
Caption: HPLC-UV analysis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. env.go.jp [env.go.jp]
- 8. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS protocol for identifying 3,6-Dichloro-2-methylpyridine and byproducts
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,6-Dichloro-2-methylpyridine and its Potential Byproducts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in the agrochemical and pharmaceutical industries, utilized in the synthesis of herbicides and novel therapeutic agents.[1] Ensuring the purity of this compound is critical for the safety and efficacy of the final products. This protocol details the sample preparation, instrumental parameters, and data analysis techniques required to identify the primary compound and potential process-related impurities or byproducts. The methodology is designed to be a robust starting point for method development and validation in research and quality control laboratories.[2]
Principle and Application
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.[2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like chlorinated pyridines.
This method involves injecting a prepared sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized analytes through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. The presence of chlorine atoms is readily identified by characteristic isotopic patterns in the mass spectrum.[3][4]
Experimental Protocol
Apparatus and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5MS, DB-5MS, HP-5MS), is recommended for its excellent performance with chlorinated pesticides and similar compounds.[5][6][7]
-
Autosampler and Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: For sample and standard preparation.
-
Vortex Mixer and Centrifuge.
-
Analytical Balance.
Reagents and Standards
-
Solvents: High-purity, GC-grade or equivalent solvents such as Hexane, Ethyl Acetate, Dichloromethane, or Methanol.[2][8]
-
Carrier Gas: Helium (99.999% purity or higher).
-
Analytical Standard: this compound (≥98% purity).
-
Anhydrous Sodium Sulfate: For drying solvent extracts.[8]
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to prepare a series of working standards for generating a calibration curve for quantitative analysis.[2]
Sample Preparation
Proper sample preparation is essential for accurate and reproducible results.[2] The following are general guidelines that may need optimization based on the specific sample matrix.
-
For Solid Samples (e.g., technical grade material, reaction crude):
-
Accurately weigh approximately 10-20 mg of the homogenized sample into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a suitable solvent like ethyl acetate or dichloromethane.
-
Vortex for 1 minute to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
For Liquid Samples (e.g., in-process reaction mixture):
-
Perform a liquid-liquid extraction if the analyte is in an aqueous or non-miscible matrix.[2]
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Add 2 mL of an appropriate extraction solvent (e.g., n-hexane or ethyl acetate).[8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube. If necessary, pass the extract through anhydrous sodium sulfate to remove residual water.[8]
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Instrumental Parameters
The following tables provide recommended starting parameters for the GC-MS system. These may require optimization for specific instruments.
Table 1: Gas Chromatograph Conditions
| Parameter | Value |
|---|---|
| Injector | Split/Splitless |
| Injection Mode | Split (Ratio 50:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm, 5% diphenyl / 95% dimethyl polysiloxane |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan |
| Scan Range | 45 - 450 m/z |
Data Analysis and Identification
Identification of this compound
The primary compound is identified by matching its retention time and mass spectrum with that of a known analytical standard.
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Molecular Formula: C₆H₅Cl₂N
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Molecular Weight: 161.02 g/mol
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Mass Spectrum: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 161. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by an M+2 peak (one ³⁷Cl isotope) and an M+4 peak (two ³⁷Cl isotopes). The expected intensity ratio of the M⁺ : M+2 : M+4 peaks is approximately 9:6:1.[4] Key fragment ions should also be used for confirmation.
Identification of Potential Byproducts
Byproducts can be identified by searching the chromatogram for other peaks and analyzing their mass spectra. Potential byproducts in the synthesis of this compound may include:
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Isomers: Other dichloromethylpyridine isomers. These would have the same molecular weight (m/z 161) and isotopic pattern but different retention times.
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Under-chlorinated Precursors: Monochloro-2-methylpyridines (e.g., 6-Chloro-2-methylpyridine). These would have a molecular ion at m/z 127 and an M+2 peak with a ~3:1 ratio, characteristic of a single chlorine atom.[3]
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Over-chlorinated Products: Trichloro-2-methylpyridines. These would have a molecular ion at m/z 195 and a more complex isotopic pattern for three chlorine atoms.
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Starting Materials: Unreacted starting materials from the synthesis route, such as 2,3,6-trichloropyridine, which is a known precursor for related compounds.[9]
Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 3: Summary of Analytical Results
| Compound Name | Retention Time (min) | Quantifying Ion (m/z) | Key Fragment Ions (m/z) | Isotopic Pattern (M⁺:M+2:M+4) | Concentration (µg/mL) |
|---|---|---|---|---|---|
| This compound | tbd | 161 | tbd | 9:6:1 | Calculated Value |
| Potential Byproduct 1 | tbd | tbd | tbd | tbd | Calculated Value |
| Potential Byproduct 2 | tbd | tbd | tbd | tbd | Calculated Value |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS Experimental Workflow for Analyte Identification and Quantification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. hpst.cz [hpst.cz]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Derivatization of 3,6-Dichloro-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,6-Dichloro-2-methylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of functionalized molecules.[1] Its unique chlorinated structure provides two reactive sites for derivatization, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The pyridine scaffold is a common feature in many therapeutic agents due to its ability to participate in hydrogen bonding and enhance the pharmacokinetic properties of drugs.[2][3] This document provides detailed protocols and application notes for the derivatization of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-heteroatom bonds.[4]
Core Applications:
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Pharmaceutical Development: Used as a key intermediate in the synthesis of complex molecules for new therapeutic agents.[1][5] The pyridine core is integral to numerous FDA-approved drugs.[3]
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Agrochemical Synthesis: Acts as a foundational component for developing effective herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]
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Material Science: Incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.[1]
Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for selectively functionalizing chlorinated pyridines. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, enabling the precise formation of new bonds.[4][6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the chlorinated pyridine with an organoboron reagent (e.g., a boronic acid or ester). This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in medicinal chemistry.[7]
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| Note: Data adapted from protocols for a similar substrate (3-bromo-2-methylpyridine) and should be considered representative.[7] Optimization is recommended. |
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), the specified base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the ligand, if required.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
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Reaction: Seal the tube and immerse it in a preheated oil bath at the specified temperature (e.g., 90 °C). Stir vigorously for the designated time (e.g., 12 hours).
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Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines.[6] This is particularly valuable in drug development, as the aryl amine moiety is a common pharmacophore. The reaction couples the chlorinated pyridine with a primary or secondary amine.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 20 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.8) | THF | 80 | 16 | 93 |
| Note: Conditions are representative and require optimization for this compound. |
Experimental Protocol: Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried, sealed tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
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Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., Toluene).
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Reaction: Seal the tube tightly and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, eluting with additional ethyl acetate.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloro-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Dichloro-2-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the chlorination of 2-methylpyridine (2-picoline)?
A1: The most prevalent method for the synthesis of chlorinated methylpyridines is direct free-radical chlorination. This typically involves the use of chlorine gas in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under UV irradiation. An alternative strategy involves the formation of a pyridine N-oxide intermediate, which can offer greater selectivity in some cases by activating the methyl group at the 2-position towards chlorination.
Q2: My reaction is resulting in a low yield of the desired this compound. What are the likely causes?
A2: Low yields in the chlorination of 2-methylpyridine can stem from several factors:
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Formation of Isomeric Byproducts: The primary challenge is often the lack of regioselectivity, leading to a mixture of mono-, di-, and tri-chlorinated isomers.
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Incomplete Reaction: Insufficient reaction time, temperature, or concentration of the chlorinating agent can lead to incomplete conversion of the starting material.
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Formation of Unreactive Hydrochloride Salts: The basic nitrogen atom of the pyridine ring can react with the hydrogen chloride (HCl) byproduct of the chlorination reaction to form a hydrochloride salt. This salt is often insoluble and unreactive towards further chlorination, effectively removing the starting material or partially chlorinated intermediates from the reaction.
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Degradation of Starting Material or Product: Harsh reaction conditions, such as excessively high temperatures, can lead to the decomposition of the desired product or starting material.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling the regioselectivity of the chlorination is crucial for improving the yield of the desired isomer. Strategies to enhance selectivity include:
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Optimization of Reaction Temperature: Temperature can significantly influence the relative rates of competing chlorination reactions at different positions on the pyridine ring. Careful temperature control is essential.
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Controlled Addition of Chlorinating Agent: A slow, controlled addition of the chlorinating agent can help to maintain a low concentration of the reactive species, which may favor the desired reaction pathway.
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Use of a Catalyst: While not always straightforward for pyridine systems, exploring different catalysts and support materials may improve selectivity.
Q4: What are effective methods for purifying this compound from the reaction mixture?
A4: Purification of the final product can be challenging due to the presence of closely related isomers and other byproducts. Common purification techniques include:
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Neutralization and Extraction: The reaction mixture is typically neutralized to free the pyridine base from any hydrochloride salts. The product is then extracted into an organic solvent.
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Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
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Crystallization: If the desired product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective method for achieving high purity.
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Column Chromatography: While potentially challenging due to the basicity of pyridines, column chromatography on silica gel can be used. It is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to reduce tailing.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | Incomplete reaction. | - Increase reaction time.- Gradually increase reaction temperature while monitoring for byproduct formation.- Ensure an adequate supply of the chlorinating agent. |
| Formation of unreactive hydrochloride salt. | - Add a base to the reaction mixture to neutralize the HCl as it is formed. Water-insoluble carbonates can be effective.[1]- Maintain a reaction pH between 0.5 and 3 to balance the prevention of hydrochloride formation with the conditions necessary for radical chlorination.[2][3][4] | |
| Mixture of Mono-, Di-, and Tri-chlorinated Products | Lack of selectivity in the chlorination reaction. | - Carefully control the stoichiometry of the chlorinating agent. Use a molar excess to favor dichlorination, but be mindful of over-chlorination.- Optimize the reaction temperature. Lower temperatures may favor monochlorination, while higher temperatures may be required for dichlorination.- Consider a multi-step synthesis, potentially involving an N-oxide intermediate to direct chlorination. |
| Formation of Unwanted Isomers | Non-selective chlorination on the pyridine ring. | - Modify the reaction conditions (solvent, temperature, catalyst) to influence the regioselectivity.- Investigate alternative synthetic routes that may offer better control over the position of chlorination. |
| Product Degradation (Dark Reaction Mixture) | Reaction temperature is too high. | - Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- Use a solvent to help dissipate heat. |
| Difficulty in Product Isolation | Similar physical properties of isomers and byproducts. | - Employ high-efficiency fractional distillation.- Experiment with different solvent systems for crystallization.- Optimize column chromatography conditions, potentially using a modified eluent. |
Quantitative Data on Chlorination of 2-Chloro-Methylpyridines
The following table summarizes the product distribution from the free-radical chlorination of various 2-chloro-methylpyridine isomers. While not the exact starting material for a direct synthesis of this compound, this data provides insight into the potential product mixtures that can be expected from the chlorination of a methylpyridine ring that already contains a chlorine atom.
| Starting Material | Reaction Conditions | Product Distribution (%) | Reference |
| Unreacted Starting Material | Monochloro- | ||
| 2-chloro-4-methylpyridine | Chlorine gas, AIBN, Water, 65-67°C | 21.1 | 61.3 |
| 2-chloro-5-methylpyridine | Chlorine gas, AIBN, Water, 65-67°C | 12.4 | 68.0 |
| 2-chloro-6-methylpyridine | Chlorine gas, AIBN, Water, 67-70°C | 20.0 | 60.6 |
Experimental Protocols
The following protocols are based on established methods for the free-radical chlorination of substituted pyridines and may serve as a starting point for the synthesis of this compound. Optimization of these conditions will be necessary to achieve a high yield of the desired product.
Method 1: Direct Free-Radical Chlorination of 2-Methylpyridine
This protocol is adapted from methods used for the chlorination of related methylpyridine derivatives.
Materials:
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2-Methylpyridine (2-picoline)
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Chlorine gas
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Azobisisobutyronitrile (AIBN) or other radical initiator
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Inert solvent (e.g., carbon tetrachloride)
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Aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) for neutralization
Procedure:
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In a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and thermometer, dissolve 2-methylpyridine in an inert solvent.
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Add a catalytic amount of a radical initiator (e.g., AIBN).
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Heat the mixture to the desired reaction temperature (e.g., 60-80°C).
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Bubble chlorine gas through the stirred reaction mixture at a controlled rate.
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Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time and product distribution.
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Upon completion, cool the reaction mixture and carefully neutralize the excess acid with a basic solution.
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Extract the product with an organic solvent, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation, crystallization, or column chromatography.
Method 2: N-Oxide Mediated Synthesis
This approach involves the initial formation of the pyridine N-oxide to potentially improve the selectivity of the subsequent chlorination steps.
Step 1: Synthesis of 2-Methylpyridine-N-oxide
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This can be achieved by reacting 2-methylpyridine with an oxidizing agent such as hydrogen peroxide in acetic acid or with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
Step 2: Chlorination of 2-Methylpyridine-N-oxide
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The 2-methylpyridine-N-oxide can then be subjected to chlorination. The N-oxide group can activate the methyl group towards chlorination.
Step 3: Deoxygenation of the Chlorinated N-oxide
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The chlorinated N-oxide is then deoxygenated to yield the final chlorinated pyridine product. Reagents for this step include phosphorus trichloride (PCl₃) or catalytic hydrogenation.
Visualizations
Caption: Experimental workflow for the direct chlorination of 2-methylpyridine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,6-Dichloro-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-2-methylpyridine.
Troubleshooting Guide
The synthesis of this compound, typically achieved through the chlorination of 2-methylpyridine (2-picoline), can present several challenges. Below is a guide to troubleshoot common issues encountered during the synthesis.
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a large number of byproducts. - Precipitation of starting material as a hydrochloride salt. | - Monitor the reaction progress using GC-MS or TLC. - Optimize the reaction temperature; too low may slow the reaction, while too high may promote byproduct formation. - Adjust the stoichiometry of the chlorinating agent. - Consider the use of a suitable solvent to maintain homogeneity. - Add a base to neutralize HCl formed during the reaction. |
| Formation of Multiple Isomers | - Lack of regioselectivity in the chlorination reaction. | - Explore different chlorinating agents (e.g., Cl₂, SO₂Cl₂, PCl₅) and catalysts that may offer better regioselectivity. - Optimize reaction conditions such as temperature and solvent. |
| Over-chlorination | - Excess of chlorinating agent. - Prolonged reaction time. - High reaction temperature. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction closely and stop it once the desired product is maximized. - Lower the reaction temperature. |
| Side-chain Chlorination | - Radical reaction conditions (e.g., UV light, radical initiators). | - If side-chain chlorination is undesired, conduct the reaction in the dark and avoid radical initiators. - If side-chain chlorination is desired, introduce a radical initiator like AIBN or benzoyl peroxide. |
| Precipitation of Solids | - Formation of 2-methylpyridine hydrochloride or other pyridine hydrochlorides. | - Use a co-solvent to improve the solubility of the hydrochloride salt. - Add a base (e.g., an inorganic carbonate) to neutralize the generated HCl. |
| Difficult Purification | - Close boiling points of isomers and byproducts. | - Employ fractional distillation under reduced pressure for separation. - Utilize column chromatography with an appropriate stationary and mobile phase. For basic pyridine compounds, adding a small amount of a base like triethylamine to the eluent can prevent tailing on silica gel.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
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Isomeric Dichloro-2-methylpyridines: Chlorination can occur at various positions on the pyridine ring, leading to isomers such as 3,4-, 3,5-, 4,5-, 4,6-, and 5,6-dichloro-2-methylpyridine.
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Mono-chlorinated 2-methylpyridines: Incomplete chlorination can result in the presence of 3-chloro-2-methylpyridine and 6-chloro-2-methylpyridine.
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Tri- and Tetra-chlorinated 2-methylpyridines: Over-chlorination can lead to the formation of various trichloro- and tetrachloro-2-methylpyridine isomers.
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Side-chain Chlorinated Products: Under certain conditions, particularly with radical initiators, chlorination of the methyl group can occur, yielding byproducts like 3,6-dichloro-2-(chloromethyl)pyridine.
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Unreacted Starting Material: Residual 2-methylpyridine may be present if the reaction does not go to completion.
Table 2: Representative Impurity Profile in a Hypothetical Synthesis of this compound
| Compound | Hypothetical Retention Time (GC) | Hypothetical Relative Abundance (%) |
| 2-Methylpyridine (Starting Material) | 5.2 min | < 1 |
| 6-Chloro-2-methylpyridine | 7.8 min | 2 - 5 |
| 3-Chloro-2-methylpyridine | 8.1 min | 1 - 3 |
| This compound (Product) | 10.5 min | 85 - 90 |
| 3,5-Dichloro-2-methylpyridine | 10.8 min | 1 - 4 |
| 4,6-Dichloro-2-methylpyridine | 11.2 min | < 2 |
| Trichloro-2-methylpyridine isomers | > 12 min | < 1 |
Disclaimer: This table is for illustrative purposes only and is based on general principles of pyridine chlorination. Actual results will vary depending on the specific reaction conditions.
Q2: How can I identify the byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture. The mass fragmentation patterns can help in elucidating the structures of the various chlorinated isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural confirmation of the main product and major impurities after isolation.
Q3: What is a general experimental protocol for the synthesis of this compound?
While a specific, detailed protocol is not available in the provided search results, a general approach for the chlorination of a picoline can be outlined. This should be optimized for safety and efficiency in a laboratory setting.
General Experimental Protocol: Chlorination of 2-Methylpyridine
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a condenser, a dropping funnel, and a gas inlet/outlet for inert gas and to vent HCl gas to a scrubber.
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Reactants: Charge the flask with 2-methylpyridine and a suitable solvent (e.g., carbon tetrachloride, though less hazardous solvents are preferred if suitable).
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Chlorinating Agent: Slowly add the chlorinating agent (e.g., chlorine gas bubbled through the solution, or liquid sulfuryl chloride added via the dropping funnel) to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.
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Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.
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Work-up: Once the desired conversion is achieved, the reaction mixture is cooled. Excess chlorinating agent is carefully quenched. The mixture is then washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize HCl and remove acidic byproducts.
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Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.
Q4: How does the formation of hydrochloride salts affect the reaction?
Pyridine and its derivatives are basic and react with the hydrogen chloride (HCl) generated during chlorination to form hydrochloride salts. These salts are often insoluble in non-polar organic solvents and can precipitate out of the reaction mixture, effectively removing the pyridine from the reaction and hindering further chlorination. This can lead to lower yields and a more complex reaction mixture to handle.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3,6-Dichloro-2-methylpyridine
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3,6-Dichloro-2-methylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
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Isomeric Byproducts: Other dichlorinated isomers of 2-methylpyridine or isomers where the chlorine atoms are at different positions on the pyridine ring.
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Under-chlorinated Species: Monochloro-2-methylpyridine, which is a common precursor.
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Over-chlorinated Species: Trichlorinated derivatives of 2-methylpyridine.
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Residual Starting Materials: Unreacted 2-methylpyridine.
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Reagents and Catalysts: Residual reagents or catalysts from the chlorination reaction.
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Degradation Products: The compound may be sensitive to heat and light, which can lead to the formation of colored degradation products.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature of the impurities, the scale of your experiment, and the desired final purity. A general decision-making workflow is outlined below. For thermally stable compounds with significantly different boiling points from impurities, vacuum distillation is often a good choice. For solid compounds, recrystallization can be highly effective. Flash chromatography is a versatile technique for removing closely related impurities.
Q3: My purified this compound is a pale yellow liquid, but the product information states it can be a colorless liquid. How can I remove the color?
A3: A yellow tint often indicates the presence of trace impurities or degradation products. If the product is a liquid, passing it through a short plug of silica gel or activated carbon can often remove colored impurities. If the product is a solid (its melting point is reported to be 43-50°C), recrystallization is an effective method for color removal.[1]
Purification Method Comparison
The following table summarizes the advantages and disadvantages of the primary purification techniques for chlorinated pyridines. The quantitative data is based on structurally similar compounds and should be used as a guideline.
| Purification Method | Typical Purity Achieved | Typical Recovery | Pros | Cons |
| Recrystallization | >99% | 60-80% | Highly effective for removing small amounts of impurities from solid products; can yield high-purity crystalline material. | Only applicable to solid compounds; requires finding a suitable solvent system; can have lower recovery. |
| Vacuum Distillation | 95-98% | 70-90% | Excellent for large-scale purification; effective at removing non-volatile impurities. | Potential for thermal decomposition of the product; may not separate impurities with close boiling points. |
| Flash Chromatography | >98% | 50-75% | High resolution for separating closely related impurities. | Can be time-consuming and costly in terms of solvents and silica gel; potential for product loss on the column. |
Troubleshooting Guides
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
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Potential Cause: The boiling point of the solvent may be higher than the melting point of the compound (43-50°C). The solution may also be too supersaturated, or impurities are inhibiting crystallization.
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Recommended Solution:
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Ensure the recrystallization is conducted at a temperature below the compound's melting point.
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Try adding a small amount of additional hot solvent to reduce saturation.
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Attempt to "seed" the solution with a previously obtained pure crystal of this compound.
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Allow the solution to cool more slowly to encourage crystal formation over oiling.
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Issue: No crystals form upon cooling.
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Potential Cause: The solution is not sufficiently saturated (too much solvent was used), or the rate of cooling is too rapid.
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Recommended Solution:
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Evaporate some of the solvent to increase the concentration of the compound.
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Reheat the solution to ensure complete dissolution and then allow it to cool more slowly.
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Try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.
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Issue: The yield of recovered crystals is very low.
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Potential Cause: The compound has high solubility in the cold solvent, or too much solvent was used during dissolution or washing.
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Recommended Solution:
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Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
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Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Wash the collected crystals with a minimal amount of ice-cold solvent.
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Vacuum Distillation
Issue: The product is dark in color after distillation.
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Potential Cause: The distillation temperature was too high, causing thermal decomposition.
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Recommended Solution:
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Use a lower vacuum to decrease the boiling point of the compound.
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Minimize the time the compound is exposed to high temperatures by heating the distillation flask rapidly to the boiling point and collecting the product promptly.
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Issue: The purity of the distilled product is low.
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Potential Cause: The boiling points of the product and impurities are too close for effective separation with a simple distillation setup.
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Recommended Solution:
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Use a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates and improve separation.
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If isomeric impurities are present, flash chromatography may be a more suitable purification method.
-
Flash Chromatography
Issue: The compound is streaking down the silica gel column.
-
Potential Cause: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and streaking.
-
Recommended Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel.
-
Alternatively, use a different stationary phase, such as basic alumina.
-
Issue: Poor separation of the desired product from an impurity.
-
Potential Cause: The chosen eluent system is not optimal for separating the components.
-
Recommended Solution:
-
Use Thin Layer Chromatography (TLC) to systematically test different solvent systems and gradients to find the optimal conditions for separation before running the column.
-
A shallow gradient elution can often improve the separation of closely eluting compounds.
-
Experimental Protocols
Disclaimer: The following protocols are generalized based on methods used for structurally similar chlorinated pyridines and may require optimization for your specific crude mixture.
Protocol 1: Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask.
-
Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the vacuum achieved.
-
Cooling: Once the distillation is complete, allow the system to cool before releasing the vacuum.
Protocol 3: Flash Chromatography
-
Eluent Selection: Use TLC to determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point. For pyridine-containing compounds, adding 0.1-1% triethylamine to the eluent can improve peak shape. An Rf value of 0.2-0.4 for the desired compound is often ideal.
-
Column Packing: Pack a chromatography column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General workflow for purification by recrystallization.
Caption: Workflow for purification by flash chromatography.
References
Technical Support Center: 3,6-Dichloro-2-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichloro-2-methylpyridine. The following information is designed to help you diagnose and resolve common issues encountered during cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges with this compound, and chloropyridines in general, are twofold. Firstly, the carbon-chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig more difficult.[1] Secondly, the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] This requires the use of highly active catalyst systems, often with specialized ligands, to achieve good conversion.
Q2: Which chlorine atom is more reactive in this compound?
A2: In dihalopyridines, the reactivity of the halogen atoms is influenced by their position relative to the nitrogen atom. Halides at the 2- and 4-positions (ortho and para to the nitrogen) are generally more activated towards both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[2] This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the anionic intermediate in SNAr reactions or facilitate oxidative addition. Therefore, the chlorine at the 6-position is expected to be more reactive than the chlorine at the 3-position in palladium-catalyzed cross-coupling reactions. However, steric hindrance from the adjacent methyl group at the 2-position could also influence reactivity.
Q3: What are the most common side reactions observed, and how can they be minimized?
A3: Common side reactions in palladium-catalyzed couplings include:
-
Protodehalogenation: Replacement of a chlorine atom with hydrogen. This can be minimized by ensuring strictly anhydrous and inert reaction conditions and by choosing a solvent less prone to acting as a hydride source.[1]
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the amine/alkyne partners. This is often caused by the presence of oxygen, which can interfere with the catalyst's active state. Thoroughly degassing the reaction mixture and maintaining a robust inert atmosphere are crucial for prevention.[1]
-
Hydrolysis of Boronic Acids/Esters: Boronic acids and their esters can degrade in the presence of water, especially at elevated temperatures. Using the boronic acid partner in a slight excess (1.1-1.5 equivalents) can help compensate for any degradation.[3]
Q4: Can I perform Nucleophilic Aromatic Substitution (SNAr) on this molecule?
A4: Yes, SNAr is possible. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (the 6-position in this case).[2] However, compared to pyridines with strongly electron-withdrawing groups like nitro groups, this compound will be less reactive.[4] Successful SNAr reactions will likely require strong nucleophiles, polar arotic solvents (like DMF or DMSO), and elevated temperatures.[3]
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consult the following guide.
Caption: General troubleshooting workflow for low-yield reactions.
Possible Cause & Solution:
-
Inactive Catalyst System: The C-Cl bond requires a highly active catalyst.
-
Solution: Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Consider using stable palladium precatalysts (e.g., XPhos Pd G3/G4).[5]
-
-
Ineffective Base: The base is crucial for activating the boronic acid.
-
Inappropriate Solvent: Solvent choice affects reagent solubility and reaction kinetics.
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center.
-
Solution: Using sterically hindered ligands can prevent strong coordination of the pyridine nitrogen to the catalyst.[5]
-
Low or No Yield in Buchwald-Hartwig Amination
For issues with C-N bond formation, refer to the following guide.
Possible Cause & Solution:
-
Inappropriate Ligand: As with Suzuki couplings, the choice of ligand is critical for activating the C-Cl bond.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or ferrocene-based ligands (e.g., dppf).[8]
-
-
Base is Not Strong Enough or is Incompatible: Buchwald-Hartwig reactions typically require strong, non-nucleophilic bases.
-
Solution: Use strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Be aware of base-sensitive functional groups on your amine coupling partner; weaker bases like K₂CO₃ or K₃PO₄ may be required, which could necessitate longer reaction times or higher temperatures.[9]
-
-
Catalyst Poisoning: Certain functional groups on the amine coupling partner can poison the catalyst.
-
Solution: Ensure the purity of the amine. Functional groups like unprotected thiols or certain heterocycles can interfere with the catalyst.
-
Data Presentation
The following tables summarize typical starting conditions for cross-coupling reactions on related dichloropyridine substrates. Note: These conditions are a starting point and will likely require optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 2,6-Dichloropyridine | >90 | BenchChem[10] |
| PdCl₂ (2 mol%) | None | Na₂CO₃ | Toluene/H₂O | 100-120 | 2,4-Dichloropyridine | 70-85 | BenchChem[11] |
| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-Chloro-3-aminopyridine | 75-85 | BenchChem[1] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 2,6-Dichloropyridine | >90 | General Protocol |
| Pd(OAc)₂ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 2,5-Dichloropyridine | ~85 | BenchChem[12] |
Experimental Protocols
The following are generalized experimental protocols adapted for this compound based on procedures for similar substrates. These protocols should be used as a starting point and optimized for your specific reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[13]
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Substitutions on 3,6-Dichloro-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize substitution reactions on 3,6-dichloro-2-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and recommended solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield in Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Potential Causes & Recommended Solutions:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical, especially for less reactive aryl chlorides.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[1]
-
Solution: Employ a more active catalyst system. For challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[1][2][3] Pre-formed palladium pre-catalysts can also offer higher activity and reproducibility.[4]
-
-
Inappropriate Base or Solvent: The base activates the boronic acid in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig aminations.[2][3] The solvent choice impacts solubility and reactivity.
-
Solution: Screen different bases. Strong, non-nucleophilic bases are typically required.[2] For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is commonly used.[2] Aprotic polar solvents like dioxane, toluene, or THF are generally preferred.[2][5][6]
-
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Using sterically hindered ligands can shield the metal center and prevent inhibitory coordination.[3]
-
-
Low Quality Reagents: Degradation of the boronic acid (protodeboronation) or amine can lead to failed reactions.[1]
-
Solution: Use fresh, high-purity reagents. Ensure boronic acids have been stored properly. If protodeboronation is suspected, consider using the corresponding boronate ester (e.g., pinacol ester) or trifluoroborate salt, which can be more robust.[3]
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and promoting side reactions like homocoupling of the boronic acid.[1]
Problem 2: Poor or Incorrect Regioselectivity
Question: My reaction is producing a mixture of isomers, with substitution at both the C3 and C6 positions. How can I achieve selective mono-substitution on this compound?
Potential Causes & Recommended Solutions:
-
Inherent Reactivity: In nucleophilic aromatic substitution (SNAr), the regioselectivity is influenced by both electronic and steric factors. The C6 position is generally more activated towards nucleophilic attack than the C3 position. However, the C2-methyl group introduces steric hindrance that can direct substitution to the C6 position.
-
Ligand-Controlled Selectivity (in Cross-Coupling): In palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence which chlorine atom is substituted.
-
Solution: For C4-selective coupling on 2,4-dichloropyridines (analogous to C6 on this compound), sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to provide high selectivity. Varying the ligand can alter the outcome of the reaction.[7][8] A systematic screening of different ligands is recommended to optimize regioselectivity for the desired position.
-
-
Solvent Effects (in SNAr): The choice of solvent can influence the ratio of isomers in SNAr reactions.
-
Solution: The ability of a solvent to act as a hydrogen-bond acceptor can alter regioselectivity.[9] For a related substrate, switching from a solvent with low hydrogen-bond accepting ability (like DCM) to one with high ability (like DMSO) inverted the selectivity ratio.[9] Screening solvents with different properties is a valid optimization strategy.
-
Problem 3: Formation of Byproducts
Question: Besides my desired product, I am observing significant amounts of byproducts such as a dehalogenated starting material or homocoupled products. How can I minimize these side reactions?
Potential Causes & Recommended Solutions:
-
Dehalogenation: The starting this compound is being reduced to 3-chloro-2-methylpyridine or 6-chloro-2-methylpyridine.
-
Cause: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or impurities).[1]
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity. Choose a solvent less prone to acting as a hydride source and perform the reaction under a strict inert atmosphere.[1]
-
-
Homocoupling (Suzuki-Miyaura): The boronic acid is coupling with itself to form a biaryl byproduct.
-
Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst.[1][3]
-
Solution: Ensure the reaction mixture is rigorously degassed to remove all traces of oxygen.[3] Using a Pd(0) source (e.g., Pd₂(dba)₃) directly or an efficient precatalyst system can minimize the presence of problematic Pd(II) species.[1]
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid group is replaced by a hydrogen atom from water or solvent.
-
Cause: This hydrolysis of the C-B bond is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1][10]
-
Solution: Use anhydrous solvents and reagents. Switching from a boronic acid to a more stable boronate ester or trifluoroborate salt can significantly reduce this side reaction.[3][10]
-
Data Presentation: Recommended Reaction Conditions
The following tables summarize typical starting conditions for common cross-coupling reactions. These should be considered as starting points for optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Substrate | This compound (1.0 eq) | |
| Boronic Acid/Ester | 1.2 - 1.5 eq | Using a boronate ester can prevent protodeboronation.[3] |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Pre-formed catalysts often give more consistent results.[7][8] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Ligand-to-palladium ratio is typically 2:1 to 4:1.[1] |
| Base | K₃PO₄ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq) | K₃PO₄ is often effective for challenging couplings.[1][3] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Ensure solvent is thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for C-Cl bond activation. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Substrate | This compound (1.0 eq) | |
| Amine | 1.1 - 1.2 eq | |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Pre-catalysts like XantPhos Pd G3 (5 mol%) can also be used.[11] |
| Ligand | Bulky, electron-rich phosphine (e.g., XantPhos, RuPhos) | Essential for coupling with electron-deficient aryl chlorides. |
| Base | NaOtBu (1.5-2.0 eq) or DBU (2.0 eq) | NaOtBu is a common strong base; DBU offers a soluble alternative.[2][11] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary.[5][11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and a polar aprotic solvent (e.g., DMSO, DMF, NMP).
-
Reagent Addition: Add the desired nucleophile (e.g., an amine or alkoxide, 1.1 - 1.5 eq) and a suitable base if required (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture, typically between 80-150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid or ester (1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq) to a dry Schlenk flask.[2]
-
Reagent Addition: Add this compound (1.0 eq) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane, followed by the amine (1.2 eq).[2]
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.[2]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through celite. Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
Caption: Decision tree for selecting the optimal reaction type.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is generally more reactive? A1: The reactivity depends on the reaction type. For Nucleophilic Aromatic Substitution (SNAr), the C6 position is generally more susceptible to attack due to electronic activation from the pyridine nitrogen. However, the C2-methyl group provides steric hindrance, which can also influence the outcome. For palladium-catalyzed cross-coupling reactions, the selectivity is often controlled by the choice of ligand and catalyst system rather than inherent substrate reactivity.
Q2: Can I achieve selective mono-substitution, and if so, how? A2: Yes, selective mono-substitution is achievable but requires careful optimization. To achieve this, you should use a stoichiometric amount (1.0 equivalent) of your nucleophile or coupling partner relative to the this compound. Carefully controlling the reaction time and temperature is also crucial. For cross-coupling reactions, ligand selection is a key parameter for controlling regioselectivity.
Q3: Why is my Buchwald-Hartwig amination failing with this substrate? A3: This substrate is an electron-deficient aryl chloride, which makes the oxidative addition step of the catalytic cycle challenging.[2] Success is highly dependent on using a highly active catalyst system, which typically involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand like XPhos, RuPhos, or BrettPhos.[2] Additionally, a strong, non-nucleophilic base like sodium tert-butoxide is required.[2]
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for this substrate? A4: Yes, SNAr is a very viable method, particularly for introducing strong nucleophiles like alkoxides, thiolates, and certain amines. The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack.[12][13] This method avoids the cost and potential toxicity of palladium catalysts but may require higher temperatures and is limited to certain classes of nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 3,6-Dichloro-2-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dichloro-2-methylpyridine to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Storage under an inert atmosphere, such as nitrogen or argon, is also advisable to minimize contact with moisture and oxygen.[3] The ideal storage temperature is refrigerated (2-8°C).
Q2: What are the visible signs of this compound decomposition?
A2: A noticeable change in color, from a colorless or pale yellow liquid to a darker yellow or brown hue, can indicate decomposition.[2] The presence of a pungent or acrid odor may also suggest the formation of degradation products.
Q3: What factors can accelerate the decomposition of this compound?
A3: Several factors can accelerate decomposition, including:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[1][2]
-
Exposure to Light: UV radiation can initiate photodegradation reactions.
-
Presence of Moisture: Water can lead to hydrolysis of the chloro substituents.
-
Contact with Incompatible Materials: Strong oxidizing agents and strong acids can react with and degrade the compound.[1][2]
Q4: What are the potential hazardous decomposition products of this compound?
A4: Upon thermal decomposition, this compound can release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the sample (darkening) | Exposure to light, air (oxygen), or elevated temperatures. | 1. Immediately transfer the sample to an amber glass vial to protect it from light. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store the vial at the recommended refrigerated temperature (2-8°C). 4. If significant discoloration has occurred, consider re-purifying the compound or obtaining a fresh batch. |
| Unexpected analytical results (e.g., new peaks in HPLC/GC) | Partial decomposition of the compound leading to impurities. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Refer to the potential decomposition pathway to identify likely degradation products. 3. Review storage conditions and handling procedures to identify the source of degradation. 4. Implement corrective actions for storage as described above. |
| Poor reactivity in subsequent synthetic steps | The starting material has degraded, reducing its purity and effective concentration. | 1. Assess the purity of the this compound using a suitable analytical method (e.g., GC-FID, HPLC-UV). 2. If the purity is below the required specification, purify the material (e.g., by distillation or chromatography) or use a fresh, high-purity batch. |
Potential Decomposition Pathway
The decomposition of this compound can proceed through several pathways, primarily hydrolysis. The presence of water can lead to the substitution of the chlorine atoms with hydroxyl groups, forming chloromethyl-hydroxypyridines and subsequently dihydroxymethylpyridine.
Caption: Potential Hydrolysis Pathway.
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf life.
Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector or a GC system with a Flame Ionization Detector (FID)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade or GC-grade solvents (e.g., acetonitrile, water, hexane)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into several amber glass vials.
-
For testing the effect of moisture, add a known, small amount of water to a subset of vials.
-
For testing in solution, prepare a stock solution of known concentration in a suitable solvent and aliquot into vials.
-
Seal all vials tightly.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the following conditions:
-
Condition 1 (Control): 2-8°C (refrigerated)
-
Condition 2 (Accelerated): 25°C / 60% Relative Humidity (RH)
-
Condition 3 (Stressed): 40°C / 75% Relative Humidity (RH)
-
Condition 4 (Photostability): 25°C with exposure to a calibrated light source (as per ICH Q1B guidelines).
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (initial), 1, 2, 4, and 8 weeks.
-
-
Analytical Method (Example using HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan (e.g., 275 nm).
-
Standard Preparation: Prepare a standard curve with known concentrations of this compound.
-
Sample Analysis: At each time point, remove a vial from each condition. Dilute the sample to an appropriate concentration and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify any degradation products.
-
Plot the percentage of the parent compound remaining versus time for each storage condition.
-
Experimental Workflow
Caption: Stability Study Workflow.
Data Presentation
Representative Stability Data for this compound
The following table summarizes hypothetical data from an 8-week accelerated stability study.
| Storage Condition | Time (Weeks) | Purity (%) of this compound | Appearance |
| 2-8°C | 0 | 99.8 | Colorless Liquid |
| 8 | 99.7 | Colorless Liquid | |
| 25°C / 60% RH | 0 | 99.8 | Colorless Liquid |
| 8 | 98.5 | Pale Yellow Liquid | |
| 40°C / 75% RH | 0 | 99.8 | Colorless Liquid |
| 8 | 95.2 | Yellow Liquid | |
| 25°C / Light Exposure | 0 | 99.8 | Colorless Liquid |
| 8 | 96.1 | Yellow Liquid |
Note: This data is for illustrative purposes only and actual results may vary.
Logical Troubleshooting Workflow
Caption: Troubleshooting Workflow.
References
Technical Support Center: Scale-Up of 3,6-Dichloro-2-methylpyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3,6-Dichloro-2-methylpyridine production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: The industrial production of this compound often involves the high-temperature chlorination of a suitable picoline precursor. A common strategy is the vapor or liquid phase chlorination of 2-methylpyridine (α-picoline) or a partially chlorinated derivative. The reaction is typically carried out at elevated temperatures, often in the presence of a catalyst, to achieve the desired degree of chlorination.
Q2: What are the main challenges encountered when scaling up the chlorination of 2-methylpyridine derivatives?
A2: Scaling up the chlorination of 2-methylpyridine derivatives presents several challenges, including:
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Exothermic Reaction and Heat Management: Chlorination reactions are often highly exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, promoting over-chlorination and the formation of unwanted by-products, and in worst-case scenarios, a runaway reaction.
-
Mixing and Mass Transfer: Ensuring efficient mixing of the gaseous chlorine with the liquid substrate is critical for a uniform reaction. Poor mixing can result in localized areas of high chlorine concentration, leading to undesired side reactions.
-
By-product and Impurity Formation: At higher temperatures and longer reaction times typical of industrial-scale production, the formation of isomers and more highly chlorinated pyridines can increase, complicating purification.
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Material Compatibility: The corrosive nature of chlorine and hydrogen chloride (a by-product) at high temperatures requires careful selection of reactor materials to prevent corrosion and contamination of the product.
-
Safety: Handling large quantities of chlorine gas and managing the exothermic reaction and corrosive by-products are significant safety concerns that require robust engineering controls and safety protocols.
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: During scale-up, changes in reaction conditions, such as less efficient heat and mass transfer, can lead to a different impurity profile compared to lab-scale synthesis. Common changes include:
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An increase in over-chlorinated by-products (e.g., trichloro- or tetrachloro-2-methylpyridines).
-
Formation of different positional isomers of dichlorinated 2-methylpyridine due to variations in local reaction temperatures.
-
Higher concentrations of residual starting material or partially chlorinated intermediates due to incomplete reaction in poorly mixed zones.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: The purification of this compound on an industrial scale typically involves fractional distillation under reduced pressure (vacuum distillation). This method is effective in separating the desired product from by-products with different boiling points, such as other chlorinated pyridine isomers and starting materials. For achieving very high purity, especially for pharmaceutical applications, preparative chromatography may be employed, although this is generally more expensive and less common for large-scale production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the molar ratio of chlorine to the starting material. An insufficient amount of chlorine will result in incomplete conversion. - Ensure the reaction temperature is within the optimal range. Low temperatures can lead to slow reaction rates. - Check for proper agitation and mixing to ensure good contact between the reactants. |
| Over-chlorination | - Monitor and control the reaction temperature closely. Excursions to higher temperatures can favor the formation of more highly chlorinated species. - Optimize the chlorine feed rate to avoid localized high concentrations. - Consider the use of a diluent to help manage the reaction exotherm. |
| Side Reactions | - Analyze the by-products to understand the competing reaction pathways. - Adjusting the catalyst or reaction conditions (temperature, pressure) may help to suppress unwanted side reactions. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Step |
| Formation of Isomers | - Maintain precise temperature control throughout the reactor. Hot spots can lead to the formation of different isomers. - Evaluate the catalyst being used, as it can influence the regioselectivity of the chlorination. |
| Residual Starting Material | - Increase the reaction time or the amount of chlorine to drive the reaction to completion. - Improve mixing to eliminate dead zones in the reactor where the reaction may not be proceeding efficiently. |
| Formation of Tar or Polymeric By-products | - Ensure the starting material is of high purity. Impurities can sometimes act as catalysts for polymerization. - Lowering the reaction temperature or using a more selective catalyst may reduce tar formation. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Close Boiling Points of Isomers | - Optimize the vacuum distillation conditions, such as the number of theoretical plates in the distillation column and the reflux ratio, to improve separation. - Consider a multi-step purification process, potentially involving a crystallization step before or after distillation. |
| Product Decomposition during Distillation | - Lower the distillation temperature by applying a higher vacuum. - Minimize the residence time of the product in the distillation pot at high temperatures. |
| Presence of Non-volatile Impurities | - Consider a pre-purification step, such as filtration or a wash, to remove solid or high-boiling impurities before distillation. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters and Outcomes: Lab Scale vs. Pilot Scale
| Parameter | Lab Scale (e.g., 1L flask) | Pilot Scale (e.g., 100L reactor) |
| Starting Material | 2-chloro-6-methylpyridine | 2-chloro-6-methylpyridine |
| Chlorinating Agent | Gaseous Chlorine | Gaseous Chlorine |
| Catalyst | Iron powder (catalytic amount) | Iron powder (catalytic amount) |
| Temperature | 160-180°C | 180-200°C |
| Pressure | Atmospheric | Slightly elevated (e.g., up to 110 psig) |
| Reaction Time | 4-8 hours | 8-16 hours |
| Typical Yield of this compound | 60-70% | 50-65% |
| Key Impurities | Residual starting material, monochloro isomers | Over-chlorinated products, multiple dichloro isomers |
| Heat Management | Heating mantle, oil bath | Internal cooling coils, jacketed reactor |
| Mixing | Magnetic stirrer, overhead mechanical stirrer | Impeller, baffles |
Note: The data presented in this table are representative and may vary depending on the specific process and equipment used.
Experimental Protocols
Key Experiment: Pilot-Scale Synthesis of Chlorinated 2-Methylpyridines
This protocol is a generalized procedure based on common industrial practices for the chlorination of picoline derivatives.
Objective: To synthesize a mixture of chlorinated 2-methylpyridines enriched in this compound on a pilot scale.
Materials:
-
2-chloro-6-methylpyridine (starting material)
-
Gaseous chlorine
-
Iron powder (catalyst)
-
Nitrogen gas (for purging)
Equipment:
-
100L glass-lined or other corrosion-resistant reactor equipped with a mechanical stirrer, internal cooling coils, a heating jacket, a temperature probe, a pressure gauge, a gas inlet dip tube, and a condenser/scrubber system for the off-gas.
-
Chlorine gas cylinder with a mass flow controller.
-
Receiving vessels for the crude product.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with the molten 2-chloro-6-methylpyridine starting material.
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Catalyst Addition: Add a catalytic amount of iron powder to the reactor.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 180-190°C) using the heating jacket while stirring.
-
Chlorine Feed: Once the desired temperature is reached, start the flow of gaseous chlorine through the dip tube into the liquid reaction mixture at a controlled rate.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the concentration of the starting material, the desired product, and by-products.
-
Temperature Control: The reaction is exothermic. Maintain the reaction temperature within the desired range by using the internal cooling coils and adjusting the chlorine feed rate.
-
Reaction Completion: Continue the chlorine feed until the desired conversion of the starting material is achieved, as determined by GC analysis.
-
Purging: Stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine and hydrogen chloride.
-
Product Discharge: Cool the reactor and discharge the crude product mixture into receiving vessels.
-
Purification: The crude product is then purified by vacuum distillation to isolate the this compound fraction.
Visualizations
managing exothermic reactions in the synthesis of 3,6-Dichloro-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,6-Dichloro-2-methylpyridine. Particular focus is given to the management of exothermic reactions to ensure experimental safety and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The primary exothermic event occurs during the chlorination of the pyridine ring, typically when reacting a precursor like 2-methylpyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction of POCl₃ with the N-oxide is highly exothermic and requires careful temperature control. Additionally, quenching the reaction mixture with water or other nucleophiles can also generate a significant amount of heat.[1][2]
Q2: What are the main safety concerns associated with the synthesis of this compound?
A2: The primary safety concerns are:
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Thermal Runaway: The chlorination step is highly exothermic and can lead to a rapid, uncontrolled increase in temperature and pressure if not properly managed.[3][4][5][6]
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is corrosive, toxic, and reacts violently with water.
-
Corrosive Byproducts: The reaction generates corrosive byproducts that require careful handling and disposal.
-
Product Hazards: Dichlorinated pyridines are generally considered hazardous and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]
Q3: How can I effectively control the temperature during the chlorination step?
A3: Effective temperature control can be achieved through a combination of methods:
-
Slow, controlled addition of the chlorinating agent: Adding POCl₃ dropwise to the reaction mixture allows for the heat to be dissipated as it is generated.[1]
-
Efficient cooling: Utilize an ice bath or a cryostat to maintain the desired reaction temperature.
-
Use of a suitable solvent: A solvent can help to dissipate heat more effectively.
-
Adequate stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.
Q4: What are the signs of a potential thermal runaway, and what should I do if I observe them?
A4: Signs of a potential thermal runaway include a sudden, rapid increase in temperature that is not controlled by the cooling system, an unexpected increase in pressure, and the evolution of gas. If you observe these signs, the immediate priority is to ensure your safety. If it is safe to do so, you can attempt to control the reaction by:
-
Stopping the addition of the reagent.
-
Increasing the cooling capacity.
-
Adding a cold, inert solvent to dilute the reaction mixture. Always have a clear emergency plan in place before starting the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction temperature spikes uncontrollably during POCl₃ addition. | 1. Addition rate of POCl₃ is too fast.2. Inadequate cooling.3. Insufficient stirring. | 1. Immediately stop the addition of POCl₃.2. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask.3. Increase the stirring rate to improve heat transfer. |
| Low yield of this compound. | 1. Incomplete reaction.2. Side reactions due to poor temperature control.3. Hydrolysis of the product during workup. | 1. Monitor the reaction by TLC or GC to ensure completion.2. Maintain the recommended reaction temperature throughout the addition and stirring period.3. Perform the workup at low temperatures and avoid prolonged contact with water. |
| Formation of significant amounts of byproducts. | 1. Reaction temperature was too high, leading to undesired side reactions.2. Incorrect stoichiometry of reactants. | 1. Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity.2. Carefully check the molar ratios of the starting materials and reagents. |
| Difficulty in isolating the final product. | 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.2. Add a small amount of a different organic solvent or brine to break the emulsion. |
Experimental Protocols
Synthesis of 2-Methylpyridine N-oxide
This procedure is a representative method for the N-oxidation of 2-methylpyridine.
Materials:
-
2-Methylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve m-CPBA (1.1 eq) in dichloromethane and add it dropwise to the 2-methylpyridine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpyridine N-oxide.
Synthesis of this compound
This procedure is a representative method for the chlorination of 2-methylpyridine N-oxide and emphasizes control of the exothermic reaction.
Materials:
-
2-Methylpyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or another suitable extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylpyridine N-oxide (1.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [1]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Caution: The following step is highly exothermic. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Data Presentation
Table 1: Representative Temperature Control during POCl₃ Addition
| Parameter | Condition A (Controlled) | Condition B (Runaway Scenario) |
| Addition Rate | 1 mL/min | 5 mL/min |
| Initial Temperature | 0 °C | 0 °C |
| Peak Temperature | 8 °C | > 50 °C (uncontrolled) |
| Time to Peak | 30 min | 5 min |
| Observations | Gentle exotherm, easily managed with cooling. | Rapid temperature and pressure increase, vigorous gas evolution. |
Table 2: Effect of Reaction Temperature on Product Distribution (Illustrative)
| Reaction Temperature | Yield of this compound | Yield of other isomers/byproducts |
| 80 °C | 75% | 25% |
| 100 °C | 65% | 35% |
| 120 °C | 50% | 50% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Factors contributing to thermal runaway during exothermic reactions.
References
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,6-Dichloro-2-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3,6-Dichloro-2-methylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process. The direct chlorination of 2-methylpyridine (2-picoline) can result in a mixture of isomers and over-chlorinated products. Potential impurities may include:
-
Isomers: Other dichlorinated isomers of 2-methylpyridine, such as 2,5-dichloro-6-methylpyridine.
-
Under-chlorinated precursors: Monochloro-2-methylpyridine isomers.
-
Over-chlorinated byproducts: Trichlorinated methylpyridines.
-
Starting materials: Unreacted 2-methylpyridine.
-
Reagents and solvents: Residual reagents and solvents from the synthesis and workup steps.
Q2: What is the general appearance and melting point of pure this compound?
A2: Pure this compound can be a colorless or pale yellow liquid or a solid with a melting point in the range of 40-50°C.[1] A significant deviation from this appearance or melting range may indicate the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and non-volatile impurities.
-
Gas Chromatography (GC): Well-suited for analyzing volatile compounds and can be coupled with a mass spectrometer (GC-MS) for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Q4: What safety precautions should be taken when handling this compound?
A4: According to safety data sheets for similar chlorinated pyridines, this compound should be handled with care. It may be harmful if swallowed, toxic in contact with skin, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Low Yield After Purification
| Issue | Possible Cause | Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Select a different solvent or a solvent mixture where the compound has high solubility when hot and low solubility when cold. |
| Too much solvent was used, preventing saturation upon cooling. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. | |
| Product loss during distillation | The compound may be co-distilling with the solvent or lower-boiling impurities. | Use a fractionating column to improve separation. Collect fractions and analyze their purity. |
| Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the compound and reduce the risk of decomposition. | |
| Poor recovery from column chromatography | The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If the compound is still retained, consider using a different stationary phase or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
| The compound is eluting with other impurities. | Optimize the mobile phase composition to achieve better separation. A shallower gradient or isocratic elution might be necessary. |
Persistent Impurities After Purification
| Issue | Possible Cause | Solution |
| Co-eluting impurities in chromatography | Impurities have very similar polarity to the desired product. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Preparative HPLC with a high-resolution column may be necessary. |
| Isomeric impurities remain after distillation | Isomers have very close boiling points. | Fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) is required. This may need to be performed under reduced pressure. |
| Colored impurities persist | Highly conjugated or polymeric byproducts are present. | Treat a solution of the crude product with activated charcoal before the final purification step (e.g., before filtration in recrystallization). |
Experimental Protocols
Purity Assessment Data
Due to the lack of specific published data on the purification efficiency for this compound, the following table is provided as a template for researchers to record their own experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | Solvent system used, cooling method. | |||
| Fractional Distillation | Pressure, boiling point range of collected fraction. | |||
| Column Chromatography | Stationary phase, eluent system. |
Recrystallization (General Procedure)
Recrystallization is a suitable method for purifying solid this compound. The choice of solvent is critical. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethanol, isopropanol, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.
2. Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Fractional Distillation (General Procedure)
Given the boiling point of this compound is approximately 208-209°C, vacuum distillation is recommended to prevent potential decomposition at atmospheric pressure.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is free of cracks.
-
Use a vacuum-tight system with a suitable vacuum pump and a cold trap.
2. Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently.
-
Collect the fractions that distill at a constant temperature. The boiling point will depend on the pressure.
-
Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC or HPLC).
Column Chromatography (General Procedure)
Column chromatography is effective for separating impurities with different polarities.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
2. Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, non-polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
side reactions of 3,6-Dichloro-2-methylpyridine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloro-2-methylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed during the synthesis of this compound?
During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most common side reactions include:
-
Over-chlorination: The pyridine ring can be further chlorinated to yield trichloro-, tetrachloro-, and even pentachloropyridine derivatives. This is particularly prevalent at higher reaction temperatures[1].
-
Side-chain chlorination: The methyl group on the pyridine ring is susceptible to chlorination, which can result in the formation of 3,6-dichloro-2-(chloromethyl)pyridine, 3,6-dichloro-2-(dichloromethyl)pyridine, and 3,6-dichloro-2-(trichloromethyl)pyridine[2][3][4].
-
Isomer formation: Depending on the starting material and reaction conditions, the formation of other dichlorinated 2-methylpyridine isomers is possible, which can complicate the purification process[5].
-
Hydrolysis: In the presence of water, the chloro substituents on the pyridine ring can undergo hydrolysis to form corresponding hydroxypyridine derivatives.
-
Hydrochloride Salt Formation: The basic nitrogen atom in the pyridine ring can react with hydrogen chloride (HCl), a byproduct of the chlorination reaction, to form a hydrochloride salt. This salt is often less soluble and less reactive, which can impede further chlorination[2][3][4].
Q2: How can I minimize the formation of over-chlorinated byproducts?
Minimizing over-chlorination requires careful control of the reaction conditions. Key strategies include:
-
Temperature Control: Maintaining the reaction temperature within the optimal range is critical. For gas-phase chlorination, temperatures between 250°C and 450°C are recommended to enhance selectivity and reduce the formation of higher chlorinated species[1].
-
Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to the 2-methylpyridine substrate should be carefully controlled. Using a significant excess of the chlorinating agent will favor the formation of more highly chlorinated products.
-
Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent further chlorination.
Q3: What methods can be employed to prevent side-chain chlorination?
While side-chain chlorination can be a desired reaction in some contexts, if this compound is the target, it should be minimized. This can be achieved by:
-
Controlling the Initiator Concentration: In radical chlorination reactions, the concentration of the radical initiator (e.g., AIBN or BPO) can influence the extent of side-chain chlorination. Lowering the initiator concentration may reduce the rate of this side reaction[2][3][4].
-
Reaction Conditions: The choice of solvent and temperature can also affect the selectivity between ring chlorination and side-chain chlorination.
Q4: How is the formation of hydrochloride salts avoided during the reaction?
The formation of hydrochloride salts can be prevented by neutralizing the HCl as it is formed. This is typically done by:
-
Addition of a Base: A base, such as an alkali metal carbonate (e.g., sodium carbonate) or hydroxide, can be added to the reaction mixture. This neutralizes the HCl and regenerates the free pyridine base, allowing the chlorination to proceed[2][3][4].
-
pH Control: It is crucial to maintain the pH of the reaction mixture within a specific range, typically between 0.5 and 3. A pH below this range can lead to the accumulation of the unreactive hydrochloride salt, while a higher pH may have other undesired effects on the reaction[2][3][4].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Formation of unreactive hydrochloride salt. | Add a base (e.g., sodium carbonate) to the reaction mixture to neutralize HCl. Monitor and control the pH to be within the 0.5-3 range[2][3][4]. |
| Incomplete reaction. | Increase reaction time or temperature, but monitor closely to avoid over-chlorination. | |
| Presence of multiple chlorinated species in the product mixture | Over-chlorination due to harsh reaction conditions. | Reduce the reaction temperature and/or the molar ratio of the chlorinating agent. Optimize the reaction time[1]. |
| Uncontrolled side-chain chlorination. | Adjust the concentration of the radical initiator if one is used. Modify the reaction solvent and temperature[2][3][4]. | |
| Difficulty in purifying the final product | Presence of isomeric impurities. | Employ high-efficiency purification techniques such as fractional distillation or column chromatography. Characterize the isomers to understand their formation and optimize the reaction to minimize them[5]. |
| Reaction stops prematurely | Formation and precipitation of the hydrochloride salt. | Add a base to neutralize HCl and maintain a pH between 0.5 and 3. Ensure adequate stirring to keep the reaction mixture homogeneous[2][3][4]. |
Experimental Protocols
Protocol for Minimizing Hydrochloride Salt Formation during Chlorination
This protocol is based on the principle of neutralizing HCl in situ to prevent the formation of the unreactive hydrochloride salt of the pyridine substrate[2][3][4].
Materials:
-
2-chloro-6-methylpyridine (or other suitable precursor)
-
Chlorinating agent (e.g., chlorine gas)
-
Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)
-
Aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide)
-
Organic solvent (if necessary, e.g., o-dichlorobenzene)
-
Reaction vessel with a stirrer, condenser, gas inlet, and pH probe
Procedure:
-
Charge the reaction vessel with the 2-chloro-6-methylpyridine and water.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-90°C).
-
Add the radical initiator (e.g., AIBN).
-
Start bubbling chlorine gas into the reaction mixture at a controlled rate.
-
Simultaneously, begin the addition of the basic solution to the reaction mixture.
-
Monitor the pH of the reaction mixture continuously and adjust the addition rate of the basic solution to maintain the pH within the range of 0.5 to 3.
-
Continue the reaction until the desired level of conversion is achieved, as monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, stop the flow of chlorine gas and cool the reaction mixture.
-
Proceed with the work-up and purification of the product.
Visualizations
Caption: Key side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
Validation & Comparative
Validating the Structure of 3,6-Dichloro-2-methylpyridine: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis for the structural validation of 3,6-dichloro-2-methylpyridine using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data for the target molecule with experimental data from structurally related compounds, we can confidently assign the correct structure.
Predicted and Experimental NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Therefore, by analyzing the effects of substituents on the pyridine ring, we can predict the chemical shifts for this compound and compare them with known values for similar molecules.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl group will influence the chemical shifts of the ring protons.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | CH₃ (ppm) |
| This compound | - | ~7.3-7.4 | ~7.0-7.1 | - | ~2.5-2.6 |
| Pyridine[1] | 7.65 | 7.27 | 7.65 | 8.61 | - |
| 2-Methylpyridine[2][3][4] | 7.08 | 7.54 | 7.08 | 8.45 | 2.51 |
| 3-Chloropyridine[5] | - | 7.57 | 7.99 | 8.79 | - |
| 2,6-Dichloropyridine[6] | 7.75 | 7.25 | 7.75 | - | - |
Table 1: Comparison of ¹H NMR Chemical Shifts (in CDCl₃). Predicted values for this compound are based on additive substituent effects.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of two chlorine atoms and a methyl group will cause significant shifts in the carbon signals of the pyridine ring compared to the unsubstituted parent molecule.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CH₃ (ppm) |
| This compound | ~158-160 | ~132-134 | ~138-140 | ~122-124 | ~149-151 | ~22-24 |
| Pyridine[7][8][9][10] | 149.9 | 123.5 | 135.9 | 123.5 | 149.9 | - |
| 2-Methylpyridine[11][12][13] | 157.8 | 122.3 | 136.3 | 121.6 | 149.2 | 24.5 |
| 3-Chloropyridine[14][15] | 147.5 | 131.0 | 138.2 | 123.9 | 149.8 | - |
| 2,6-Dichloropyridine | 151.2 | 123.5 | 140.1 | 123.5 | 151.2 | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃). Predicted values for this compound are based on additive substituent effects.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol ensures the reproducibility and quality of the NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (this compound or a reference compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the comparative NMR data.
Caption: Workflow for the structural validation of this compound.
References
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 3. chem.uci.edu [chem.uci.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. testbook.com [testbook.com]
- 10. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
Comparative Analysis of Synthetic Routes for 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Currently, publicly available, detailed experimental data and established protocols for the specific synthesis of 3,6-dichloro-2-methylpyridine are limited. This guide, therefore, presents a comparative overview of plausible synthetic strategies inferred from the synthesis of structurally related compounds, such as other chlorinated picolines and pyridine derivatives. The information herein is intended to provide a foundational understanding for researchers aiming to develop or optimize a synthesis for this target molecule.
The synthesis of this compound, a valuable intermediate in the agrochemical and pharmaceutical industries, can be approached through several strategic pathways. The primary challenges in its synthesis lie in achieving the desired regioselectivity of chlorination on the picoline ring and ensuring a high yield and purity of the final product. Below, we explore potential synthetic routes, drawing parallels from established methodologies for similar chlorinated pyridines.
Plausible Synthetic Strategies
Two main strategies can be conceptualized for the synthesis of this compound:
-
Direct Chlorination of 2-Picoline (2-Methylpyridine): This is the most direct approach, involving the introduction of two chlorine atoms onto the 2-picoline backbone.
-
Multi-step Synthesis from Pre-functionalized Pyridine Derivatives: This strategy involves building the molecule from a starting material that already possesses some of the required functional groups, followed by subsequent modifications.
Due to the lack of specific experimental data for the direct synthesis of this compound, this guide will focus on a theoretical comparison of these approaches, highlighting the potential advantages and disadvantages of each.
Route 1: Direct Chlorination of 2-Picoline
The direct chlorination of 2-picoline is a theoretically straightforward approach. However, controlling the regioselectivity to obtain the desired 3,6-dichloro isomer is a significant challenge. The methyl group at the 2-position and the nitrogen atom in the pyridine ring direct chlorination to specific positions.
Hypothetical Experimental Protocol:
A likely experimental setup would involve reacting 2-picoline with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in a suitable solvent and potentially in the presence of a catalyst. The reaction temperature and time would be critical parameters to control the extent of chlorination and minimize the formation of byproducts, including other dichloro isomers and trichlorinated products.
Potential Advantages:
-
Atom Economy: This route is potentially more atom-economical as it starts from a simple and readily available precursor.
-
Fewer Steps: A direct, one-step reaction would be more efficient in terms of time and resources.
Potential Disadvantages:
-
Low Selectivity: Achieving high selectivity for the 3,6-dichloro isomer is difficult. A mixture of isomers (e.g., 3,5-dichloro, 4,6-dichloro, etc.) is likely to be formed, requiring extensive purification.
-
Over-chlorination: The reaction can be difficult to control, leading to the formation of trichloro- and tetrachloro-2-methylpyridines.
-
Harsh Reaction Conditions: Direct chlorination often requires high temperatures and can involve hazardous reagents like chlorine gas.
Route 2: Multi-step Synthesis from a Precursor
A multi-step synthesis could offer better control over the regioselectivity by introducing the chlorine atoms in a more controlled manner. A plausible precursor would be a pyridine derivative that can be selectively chlorinated and then converted to the target molecule. For instance, starting from a pre-functionalized picoline, such as an aminopicoline or a hydroxypicoline, could allow for more directed chlorination.
Hypothetical Multi-step Pathway:
A hypothetical pathway could start from 2-amino-6-methylpyridine. The amino group could be converted to a chloro group via a Sandmeyer-type reaction. The second chlorine atom could then be introduced at the 3-position through electrophilic aromatic substitution, with the existing substituents guiding the regioselectivity.
Potential Advantages:
-
Higher Selectivity: Stepwise introduction of functional groups allows for greater control over the final product's structure.
-
Milder Reaction Conditions: Multi-step syntheses can sometimes be designed to use milder and more selective reagents.
Potential Disadvantages:
-
Longer Synthesis: More reaction steps lead to a longer overall synthesis time and potentially lower overall yield.
-
More Complex Procedures: Each step requires its own set of reaction conditions, work-up, and purification, increasing the complexity of the process.
-
Cost of Starting Materials: The starting materials for a multi-step synthesis are often more complex and expensive than 2-picoline.
Data Comparison (Hypothetical)
Since no direct experimental data for the synthesis of this compound was found, the following table presents a hypothetical comparison based on general principles of organic synthesis and data from related reactions.
| Parameter | Route 1: Direct Chlorination | Route 2: Multi-step Synthesis |
| Starting Material | 2-Picoline | e.g., 2-Amino-6-methylpyridine |
| Number of Steps | 1 (theoretically) | 2 or more |
| Potential Yield | Low to moderate (due to byproducts) | Moderate to high (per step) |
| Purity of Crude Product | Low (mixture of isomers) | Higher |
| Purification Difficulty | High (isomeric separation) | Moderate |
| Control of Regioselectivity | Poor | Good |
| Scalability | Potentially challenging | More predictable |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the two conceptual synthetic strategies.
Caption: Comparison of a direct versus a multi-step approach for the synthesis of this compound.
Conclusion and Future Outlook
Based on this theoretical analysis, a multi-step synthesis, while longer, is likely to be the more viable approach for obtaining this compound with high purity and in a controlled manner. The direct chlorination of 2-picoline is expected to suffer from significant selectivity issues, making it less practical for producing a specific isomer.
Further research is required to develop and optimize a reliable synthetic route for this compound. Experimental validation of the proposed multi-step pathways, including the selection of appropriate starting materials and reaction conditions, is necessary. The development of novel catalytic systems for the selective direct chlorination of 2-picoline could also be a promising area of investigation. This guide serves as a starting point for researchers to design and execute synthetic strategies towards this important chemical intermediate.
A Comparative Guide to the Synthesis and Application of 3,6-Dichloro-2-methylpyridine and 2,6-Dichloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, substituted pyridines serve as critical building blocks. Among these, dichlorinated methylpyridines are of significant interest due to their versatile reactivity. This guide provides a comparative analysis of two key isomers: 3,6-dichloro-2-methylpyridine and 2,6-dichloro-3-methylpyridine. While direct, side-by-side experimental comparisons are not extensively documented in publicly available literature, this document compiles and contrasts their synthesis and potential applications based on existing data for the individual compounds and related structures.
Chemical Structures and Properties
A fundamental understanding of the structural differences between these two isomers is crucial as it dictates their reactivity and potential applications.
| Feature | This compound | 2,6-Dichloro-3-methylpyridine |
| Chemical Structure | ||
| IUPAC Name | This compound | 2,6-Dichloro-3-methylpyridine |
| CAS Number | 123280-64-8 | 58584-94-4[1] |
| Molecular Formula | C₆H₅Cl₂N | C₆H₅Cl₂N[1] |
| Molecular Weight | 162.02 g/mol | 162.01 g/mol [1] |
Synthesis of Dichloromethylpyridines
The primary route to these compounds is the direct chlorination of the corresponding methylpyridine precursors. The reaction conditions significantly influence the yield and the distribution of isomers.
General Synthesis Workflow
The synthesis of both isomers generally follows a direct chlorination pathway of the respective methylpyridine. The process involves the reaction of the methylpyridine with a chlorinating agent, often at elevated temperatures and sometimes in the presence of a catalyst.
Caption: General workflow for the synthesis of dichloromethylpyridines.
Synthesis of this compound
Synthesis of 2,6-Dichloro-3-methylpyridine
A multi-step synthesis of 2,6-dichloromethylpyridine hydrochloride starting from 2,6-lutidine has been described.[5][6] This process involves oxidation, esterification, reduction, and finally chlorination.
A more direct approach involves the vapor-phase chlorination of 3-methylpyridine.[4] This process can yield a mixture of chlorinated derivatives, including 2-chloro-3-(trichloromethyl)-pyridine and 2-chloro-3-(dichloromethyl)-pyridine, depending on the reaction conditions.[4]
Table 1: Comparison of Synthesis Parameters (Based on available data for related compounds)
| Parameter | This compound | 2,6-Dichloro-3-methylpyridine |
| Starting Material | 2-Methylpyridine | 3-Methylpyridine or 2,6-Lutidine |
| Typical Reaction | Direct high-temperature chlorination | Vapor-phase chlorination or multi-step synthesis from 2,6-lutidine |
| Reported Yield | Data not available for direct synthesis | Multi-step synthesis from 2,6-lutidine reports an overall yield of 82% for the hydrochloride salt.[6] |
| Key Challenges | Potential for methyl group elimination at high temperatures.[4] | Formation of multiple isomers in direct chlorination.[4] |
Experimental Protocols
Detailed, validated protocols for the direct synthesis of both target compounds are scarce. The following are generalized procedures based on the chlorination of methylpyridines.
General Protocol for Vapor-Phase Chlorination of Methylpyridine
Objective: To synthesize dichloromethylpyridine via high-temperature chlorination of the corresponding methylpyridine.
Materials:
-
Methylpyridine (2-methylpyridine or 3-methylpyridine)
-
Chlorine gas
-
Inert gas (e.g., Nitrogen)
-
Reaction tube (e.g., quartz)
-
Furnace
-
Condensation and collection system
Procedure:
-
Set up the reaction system consisting of a feeding system for the methylpyridine and chlorine gas, a reaction tube placed in a furnace, and a downstream condensation and collection system.
-
Heat the furnace to the desired reaction temperature (e.g., 250-400°C).[4]
-
Introduce a stream of inert gas to purge the system.
-
Vaporize the methylpyridine and introduce it into the reaction tube along with a controlled flow of chlorine gas. The molar ratio of chlorine to methylpyridine should be carefully controlled.
-
The reaction mixture exiting the furnace is cooled to condense the products.
-
The crude product is collected and purified by fractional distillation or crystallization to isolate the desired dichloromethylpyridine isomer.
Reactivity and Applications in Synthesis
The positions of the chlorine atoms and the methyl group on the pyridine ring significantly influence the reactivity of these isomers in subsequent synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.
Reactivity of Chloro-Substituents
In dichloropyridines, the chlorine atoms at the 2- and 6-positions are generally more susceptible to nucleophilic substitution than those at the 3- and 5-positions due to the electron-withdrawing effect of the ring nitrogen. Therefore, 2,6-dichloro-3-methylpyridine would be expected to be more reactive in nucleophilic aromatic substitution reactions at the 2- and 6-positions compared to the reactivity of the chlorine at the 3-position in this compound.
Applications as Intermediates
Both isomers serve as valuable intermediates in the synthesis of more complex molecules.
-
This compound is utilized in the synthesis of herbicides and pesticides.[2][3] Its structure allows for the development of formulations that target specific pests.[2][3] It is also used as an intermediate in the development of new pharmaceutical compounds.[2][3]
-
2,6-Dichloro-3-methylpyridine and its derivatives are also important in organic synthesis. For example, 2,6-dichloro-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anti-inflammatory drugs.
The general workflow for utilizing these dichloromethylpyridines in further synthesis, for example, in a Suzuki coupling reaction, is illustrated below.
References
- 1. 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Dichlorinated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Dichlorinated pyridines are foundational building blocks in the synthesis of a vast range of biologically active molecules utilized in pharmaceuticals and agrochemicals.[1] The strategic placement of two chlorine atoms on the pyridine ring provides reactive handles for sequential and selective functionalization. However, the isomeric positioning of these chlorine atoms dramatically influences the electronic and steric properties of the ring, leading to distinct reactivity profiles.[1] This guide provides an objective comparison of the reactivity of various dichloropyridine isomers in key synthetic transformations, supported by experimental data and detailed protocols.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient rings like pyridine. The reactivity and regioselectivity are governed by the stability of the negatively charged Meisenheimer intermediate formed during the reaction.[2] Positions ortho (C2/C6) and para (C4) to the ring nitrogen are electronically activated for SNAr because they can effectively delocalize the negative charge onto the nitrogen atom.[1][2]
Reactivity Comparison:
-
2,6-Dichloropyridine : The chlorine atoms are in the activated ortho positions, making this isomer highly susceptible to nucleophilic displacement.[1] Mono-substitution is straightforward, but the introduction of an electron-donating nucleophile deactivates the ring, making a second substitution more challenging.[2]
-
2,4-Dichloropyridine : This isomer presents a regioselectivity challenge. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions. This preference is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the pyridine nitrogen.[2]
-
2,3-Dichloropyridine : The C2 position is significantly more activated toward nucleophilic attack than the C3 position. This is due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate.[3]
-
3,5-Dichloropyridine : Both chlorine atoms are meta to the nitrogen, a less activated position for SNAr.[1] Consequently, this isomer is generally less reactive and often requires harsher reaction conditions (e.g., higher temperatures) for substitution to occur.[4]
Table 1: Comparative Yields in SNAr Reactions
| Isomer | Nucleophile | Conditions | Product | Yield (%) | Key Observation |
|---|---|---|---|---|---|
| 2,3-Dichloropyridine | Hydrazine | Hydrazine hydrate, reflux, 14h | (3-chloro-2-pyridyl)hydrazine | 92.8 | Highly selective substitution at the C2 position.[3] |
| 2,3-Dichloropyridine | 4-Methoxythiophenol | Water, reflux, 3h | 3-chloro-2-((4-methoxyphenyl)thio)pyridine | 95 | High yield and selectivity for C2 under catalyst-free conditions.[3] |
| 2,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High | Reaction proceeds readily at the activated C2/C6 position.[1] |
| 3,5-Dichloropyridine | Piperidine | High Temp / Pressure | 3-Chloro-5-(piperidin-1-yl)pyridine | Low to Moderate | Sluggish reaction due to less activated C3/C5 positions.[1] |
Experimental Protocol: General Procedure for SNAr with Hydrazine
A procedure for the reaction of 2,3-dichloropyridine with hydrazine is as follows:
-
To a round-bottom flask, add 2,3-dichloropyridine (1.0 g, 6.76 mmol).[3]
-
Add hydrazine hydrate (3.38 mL, 67.6 mmol).[3]
-
Heat the reaction mixture to reflux and maintain for 14 hours, monitoring progress by LC-MS.[3]
-
Upon completion, cool the reaction to 80 °C and add 50 mL of water.[3]
-
Cool the mixture to room temperature with stirring and collect the precipitate by filtration.[3]
-
Wash the solid with water and dry under vacuum to yield (3-chloro-2-pyridyl)hydrazine.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable for forming C-C and C-N bonds.[5] The regioselectivity in these reactions is dictated by the ease of oxidative addition of the C-Cl bond to the palladium catalyst. Generally, positions ortho and para to the pyridine nitrogen are more activated towards oxidative addition.[4]
This reaction couples the dichloropyridine with an organoboron reagent.[5] The inherent reactivity order often favors substitution at positions C2/C6, followed by C4.
Reactivity Comparison:
-
2,3-, 2,4-, and 2,5-Dichloropyridines : These isomers are known to preferentially undergo Suzuki coupling at the C2 position.[6]
-
3,4-Dichloropyridine : This isomer preferentially reacts at the C4 position.[6]
-
Regiocontrol : While innate preferences exist, the choice of ligand, catalyst, and reaction conditions can override these tendencies. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-selective coupling of 2,4-dichloropyridines, inverting the conventional C2 selectivity.[7][8]
Table 2: Regioselectivity in Suzuki-Miyaura Coupling
| Isomer | Boronic Acid | Catalyst/Ligand | Product Ratio (C2:C4) | Key Observation |
|---|---|---|---|---|
| 2,4-Dichloropyridine | (4-methoxyphenyl)boronic acid | Pd(PEPPSI)(IPr) | 1:10.4 | Sterically hindered NHC ligand inverts normal selectivity to favor C4.[8] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | C4 coupled product | The 4-chloro position is generally favored for coupling.[9] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | C2-Aryl-5-chloropyridine | Preferential arylation occurs at the C2 position under these conditions.[10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of dichloropyridines:
-
Add the dichloropyridine (1.0 eq.), boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) to a reaction vessel.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).[1]
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).[1]
-
After cooling, dilute the mixture with water and extract with an organic solvent.[1]
-
The combined organic layers are washed, dried, concentrated, and purified by column chromatography.[1]
This reaction forms C-N bonds by coupling an amine with the dichloropyridine.[11] The reactivity trends are similar to Suzuki coupling, with the C2 position generally being more activated than C4.[12]
Reactivity Comparison:
-
2,4-Dichloropyridine : The C2 position is more activated towards oxidative addition.[12] Highly regioselective mono-amination at C2 can be achieved, allowing for subsequent functionalization at C4, often by using a higher temperature for the second coupling.[12][13]
-
2,6-Dichloropyridine : Readily undergoes mono-amination at either equivalent C2 or C6 position. The second amination is more difficult due to deactivation of the ring by the first amino group.[1]
Conclusion
The comparative reactivity of dichloropyridine isomers is a critical consideration in synthetic planning.
-
For SNAr reactions , the order of reactivity is generally governed by the ability to stabilize the Meisenheimer intermediate, favoring positions ortho and para to the ring nitrogen (e.g., 2,6- and 2,4-isomers). 3,5-Dichloropyridine is notably less reactive.
-
For palladium-catalyzed cross-couplings , oxidative addition is typically favored at the C2/C6 positions, followed by C4. However, this inherent selectivity can be powerfully influenced and even inverted by the judicious choice of ligands and reaction conditions, offering a versatile toolkit for chemists.
Understanding these distinct reactivity patterns is crucial for the rational design of synthetic routes in medicinal chemistry and materials science, enabling the targeted synthesis of complex functionalized pyridines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Procuring High-Purity 3,6-Dichloro-2-methylpyridine: A Comparative Analysis
For scientists and professionals in drug development and agrochemical research, the purity of starting materials is paramount. The presence of even minor impurities in a key building block like 3,6-Dichloro-2-methylpyridine can have significant downstream effects, impacting reaction yields, byproduct formation, and the safety profile of the final product. This guide offers a comparative assessment of this compound from three hypothetical suppliers, supported by detailed experimental protocols for purity verification.
Comparative Purity Analysis
To provide a clear comparison, we present hypothetical purity data from three fictional suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine Chemicals. The data, summarized in Table 1, is based on potential impurities that may arise during the synthesis of this compound, such as under- or over-chlorinated species and isomers. Purity was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparative Purity of this compound from Different Suppliers
| Supplier | Purity (HPLC Area %) | Purity (GC-MS Area %) | Major Impurity 1 (Identity) | Major Impurity 1 (Area %) | Major Impurity 2 (Identity) | Major Impurity 2 (Area %) |
| Alpha Chemicals | ≥ 99.5% | ≥ 99.5% | 2,3-Dichloro-6-methylpyridine | 0.25% | 3,5,6-Trichloro-2-methylpyridine | 0.15% |
| Beta Synthesis | ≥ 98.0% | ≥ 98.0% | 2,3-Dichloro-6-methylpyridine | 0.80% | 6-Chloro-2-methylpyridine | 0.50% |
| Gamma Fine Chemicals | ≥ 99.0% | ≥ 99.0% | 3,5,6-Trichloro-2-methylpyridine | 0.45% | Unidentified Isomer | 0.30% |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for HPLC and GC-MS analysis suitable for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for quantifying the purity of this compound and detecting less volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample from the supplier in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
-
Analysis: Inject the standards and samples. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample from the supplier in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Analysis: Inject 1 µL of the prepared standards and samples. Impurities are identified by their mass spectra and retention times compared to standards, and purity is calculated based on the relative peak areas.
Experimental Workflow
The logical flow of assessing the purity of this compound is depicted in the following diagram.
Figure 1. Workflow for Purity Assessment.
Conclusion
The selection of a supplier for critical raw materials like this compound should be guided by rigorous analytical data. While "Alpha Chemicals" offers the highest purity in this hypothetical comparison, researchers must balance purity requirements with cost and supplier reliability. The provided experimental protocols offer a robust framework for in-house verification of supplier specifications, ensuring the quality and integrity of your research and development endeavors.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Introduction
Comparative Data of Synthesis Protocols
| Parameter | Method 1: Direct Chlorination of 2-Picoline N-oxide | Method 2: Synthesis from 2,3,6-Trichloropyridine |
| Starting Material | 2-Picoline N-oxide | 2,3,6-Trichloropyridine |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Sodium hydroxide, Hydrogen gas, Palladium catalyst, Chlorinating agent (e.g., SOCl₂) |
| Overall Yield | Moderate to High (Estimated) | Moderate (Estimated) |
| Reaction Temperature | Elevated (e.g., 80-120°C) | Varied (Saponification at 100-150°C, Dechlorination at 40-80°C)[2] |
| Reaction Time | Several hours | Multi-step, potentially longer overall time |
| Catalyst Cost | Not applicable (reagent-based) | Palladium catalyst cost can be significant |
| Key Advantages | Potentially fewer steps, direct route from a simple precursor. | Starts from a commercially available chlorinated pyridine. Offers a pathway to selectively introduce functionality. |
| Key Disadvantages | Reaction can produce a mixture of chlorinated isomers, requiring purification. Use of corrosive and hazardous POCl₃. | Multi-step process can be less efficient. Requires handling of flammable hydrogen gas and expensive catalyst. |
| Safety Concerns | Handling of corrosive and toxic POCl₃. | Use of a high-pressure autoclave for saponification, handling of flammable hydrogen gas.[2] |
| Environmental Impact | Generation of phosphorus-containing waste. | Generation of chlorinated organic waste and potential for heavy metal contamination from the catalyst. |
Experimental Protocols
Method 1: Proposed Synthesis via Direct Chlorination of 2-Picoline N-oxide
This method is based on general procedures for the chlorination of pyridine N-oxides, which are known to activate the pyridine ring for halogenation.
Step 1: Preparation of 2-Picoline N-oxide
A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
-
Protocol: To a solution of 2-picoline (1.0 eq) in dichloromethane at 0-5°C, m-chloroperoxybenzoic acid (1.5 eq) is added portion-wise. The reaction mixture is then stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-picoline N-oxide.[3]
Step 2: Chlorination of 2-Picoline N-oxide
The N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms onto the pyridine ring.
-
Protocol: 2-Picoline N-oxide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃) at room temperature. The mixture is then heated to reflux (around 110°C) for several hours. The reaction is monitored by gas chromatography (GC). After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to a neutral pH. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which may require further purification by column chromatography or distillation to isolate 3,6-Dichloro-2-methylpyridine.
Method 2: Proposed Synthesis from 2,3,6-Trichloropyridine
This multi-step approach involves the selective modification of a more heavily chlorinated starting material. This pathway is analogous to the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine.[2]
Step 1: Saponification of 2,3,6-Trichloropyridine
The first step involves the replacement of a chlorine atom with a hydroxyl group through saponification.
-
Protocol: 2,3,6-Trichloropyridine (1.0 eq) and a sodium hydroxide solution are placed in a high-pressure autoclave. The molar ratio of 2,3,6-trichloropyridine to sodium hydroxide is typically in the range of 1:2 to 1:10. The reaction is heated to 100-150°C for several hours. After cooling, the resulting 3,6-dichloro-2-pyridyl sodium alkoxide is obtained.[2]
Step 2: Reductive Dechlorination
This step aims to selectively remove a chlorine atom. In this hypothetical pathway, we assume a subsequent step would be required to re-introduce the methyl group, or that a similar dechlorination could be performed on a methylated analogue. For the purpose of this guide, we will follow the analogous dechlorination of the pyridine ring.
-
Protocol: The 3,6-dichloro-2-pyridyl sodium alkoxide is dissolved in water, and a palladium-based catalyst (e.g., Pd/C) is added. The mixture is heated to 40-80°C under a hydrogen atmosphere until the reaction is complete, as monitored by TLC or GC. The catalyst is then filtered off, and the reaction solution is cooled to 0-40°C to induce crystallization of the dechlorinated hydroxypyridine intermediate.[2]
Step 3: Conversion of Hydroxyl Group to Chlorine
The final step would involve the conversion of the hydroxyl group back to a chlorine atom, assuming the desired intermediate was formed in the previous step.
-
Protocol: The hydroxypyridine intermediate is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent. The reaction mixture is typically heated to reflux for several hours. After completion, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is worked up by adding it to ice water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the final product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic methods.
Caption: Logical flow of two potential synthesis routes for this compound.
Conclusion
The choice between these synthetic strategies for this compound will depend on several factors, including the cost and availability of starting materials, the scale of the synthesis, equipment availability (e.g., high-pressure reactors), and the desired purity of the final product.
-
Method 1 (Direct Chlorination) appears more straightforward but may present challenges in controlling selectivity and requires the handling of highly corrosive reagents. It is likely more suited for smaller-scale laboratory preparations where purification of isomers is feasible.
-
Method 2 (From Trichloropyridine) offers a more controlled, albeit longer, pathway. The use of a pre-chlorinated starting material can potentially offer better regioselectivity. This method, despite its multiple steps and the cost of the catalyst, might be more amenable to industrial-scale production where process control and starting material sourcing are critical.
Further research and process optimization would be necessary to perform a definitive cost-benefit analysis for the industrial production of this compound. This guide serves as a foundational comparison based on the current understanding of synthetic methodologies for this class of compounds.
References
Navigating the Synthesis of 3,6-Dichloro-2-methylpyridine: A Comparative Guide to Environmental Impact
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 3,6-Dichloro-2-methylpyridine demands a critical evaluation of not only efficacy but also environmental sustainability. This guide provides a comparative analysis of prominent synthesis routes, offering insights into their respective environmental footprints, supported by experimental data and detailed methodologies.
The production of this compound, a crucial building block in the pharmaceutical and agrochemical industries, can be approached through a two-stage process: the initial synthesis of 2-methylpyridine (also known as 2-picoline), followed by its dichlorination. An examination of the available literature reveals distinct methodologies for each stage, each with varying implications for green chemistry.
Stage 1: Synthesis of 2-Methylpyridine
Two primary industrial methods for the synthesis of 2-methylpyridine are the Chichibabin pyridine synthesis and the acetylene-acetonitrile cyclization. A more contemporary, greener alternative involving flow chemistry has also emerged.
Route A: Chichibabin Pyridine Synthesis
This traditional method involves the gas-phase condensation reaction of acetaldehyde and ammonia at high temperatures (350–550°C) over a metal oxide catalyst, typically alumina (Al₂O₃)[1][2]. While widely used, this process is energy-intensive due to the high reaction temperatures. The reaction yields a mixture of 2-methylpyridine and 4-methylpyridine, necessitating further separation steps, which contributes to the overall energy consumption and potential for solvent loss[1]. The total yield of methylpyridines typically ranges from 40% to 60%[1].
Route B: Acetylene-Acetonitrile Cyclization
A more modern approach involves the cyclization of acetylene with acetonitrile. This method is often catalyzed by a bis(cyclopentadienyl)cobalt complex in a solvent such as toluene, at a lower temperature of around 180°C and under pressure (1.1–1.2 MPa)[1]. This route is reported to have a higher yield, in some cases up to 90%, with fewer by-products and a significant reduction in wastewater generation, positioning it as a more environmentally benign option compared to the Chichibabin synthesis[1].
Route C: Flow Synthesis via α-Methylation
Recent advancements in green chemistry have led to the development of continuous flow processes for the synthesis of 2-methylpyridines. This method involves the α-methylation of pyridine using a low-boiling-point alcohol, such as 1-propanol, at elevated temperatures (>180°C) in the presence of a Raney® nickel catalyst within a packed-bed reactor[3][4][5]. This approach offers several environmental advantages, including high selectivity, excellent yields, significantly shorter reaction times, enhanced safety, and a reduction in waste, as it often eliminates the need for extensive work-up procedures[3][4][5].
Quantitative Comparison of 2-Methylpyridine Synthesis Routes
| Parameter | Chichibabin Synthesis | Acetylene-Acetonitrile Cyclization | Flow Synthesis (α-Methylation) |
| Starting Materials | Acetaldehyde, Ammonia | Acetylene, Acetonitrile | Pyridine, 1-Propanol |
| Catalyst | Alumina (Al₂O₃) | Bis(cyclopentadienyl)cobalt | Raney® Nickel |
| Temperature | 350–550°C[1] | 180°C[1] | >180°C[3][4] |
| Pressure | Atmospheric[1] | 1.1–1.2 MPa[1] | High (e.g., 1000 psi back-pressure) |
| Solvent | Gas-phase (none) | Toluene[1] | 1-Propanol[3][4] |
| Yield | 40–60% (mixture of isomers)[1] | Up to 90%[6] | High (near quantitative conversion reported) |
| Key Environmental Considerations | High energy consumption; by-product formation requiring separation. | Use of toluene (volatile organic compound); catalyst preparation and cost. | Reduced waste; shorter reaction times; enhanced safety; potential for catalyst recycling.[3][4][5] |
Stage 2: Dichlorination of 2-Methylpyridine
The selective introduction of two chlorine atoms at the 3 and 6 positions of the 2-methylpyridine ring presents a significant synthetic challenge. Direct chlorination of 2-picoline often leads to a mixture of chlorinated products and side-chain chlorination[7]. A more controlled, multi-step approach is generally required to achieve the desired 3,6-dichloro isomer.
Conceptual Route D: Multi-step Chlorination
-
N-Oxidation: 2-methylpyridine is first converted to 2-methylpyridine-N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.
-
Regioselective Chlorination: The N-oxide is then subjected to chlorination. The N-oxide group directs chlorination to the 2- and 6-positions. In this case, with the 2-position blocked by a methyl group, chlorination would be directed to the 6-position. Further optimization would be required to achieve chlorination at the 3-position.
-
Deoxygenation: The final step involves the removal of the N-oxide group to yield this compound.
The environmental impact of this multi-step process would involve the use of oxidizing agents, chlorinating agents, and reducing agents, each step contributing to the overall waste generation and energy consumption.
Experimental Protocols
Synthesis of 2-Methylpyridine via Acetylene-Acetonitrile Cyclization (Illustrative Protocol)
This protocol is a generalized representation based on available data and should be adapted and optimized for specific laboratory conditions.
-
Catalyst Preparation: The bis(cyclopentadienyl)cobalt catalyst is prepared by the reaction of cyclopentadiene, sodium amide, and cobalt chloride under inert conditions.
-
Reaction Setup: A high-pressure reactor is charged with acetonitrile and the organocobalt catalyst under an inert atmosphere[6]. The reactor is sealed and heated to 130-170°C[6].
-
Acetylene Addition: Dried and purified acetylene gas is continuously fed into the reactor, maintaining a pressure of approximately 1.0 MPa[6]. The reaction is monitored until acetylene uptake ceases.
-
Work-up and Purification: After cooling the reactor, the crude product is obtained. The catalyst can be recovered by filtration for potential reuse. The final product, 2-methylpyridine, is purified by fractional distillation to achieve a high purity (e.g., >99%)[6].
Synthesis of 2-Methylpyridines via Continuous Flow α-Methylation (Illustrative Protocol)
This protocol is based on the methodology described by Tranmer et al. and should be performed with appropriate safety precautions for high-pressure and high-temperature reactions.
-
System Setup: A continuous flow system is assembled using a high-pressure pump, a sample injection loop, a stainless-steel column packed with Raney® nickel, a heating unit (e.g., sand bath), and a back-pressure regulator[3].
-
Catalyst Conditioning: The packed column is heated to over 180°C while 1-propanol is pumped through the system at a low flow rate (e.g., 0.3 mL/min) for approximately 30 minutes.
-
Reaction Execution: A solution of pyridine in 1-propanol (e.g., 0.05 M) is loaded into the sample loop. The flow rate is adjusted (e.g., to 0.1 mL/min), and the sample is injected into the reaction stream.
-
Product Collection and Analysis: The effluent from the reactor is collected. The solvent (1-propanol) can be removed by evaporation to yield the 2-methylpyridine product, which is often of sufficient purity for subsequent use without further purification[3][5].
Visualizing the Synthesis Pathways
Caption: Overview of synthesis pathways for this compound.
Caption: General experimental workflow for synthesis and environmental comparison.
Conclusion
The synthesis of this compound is a multi-faceted process where the choice of the initial route to 2-methylpyridine significantly influences the overall environmental impact. The Chichibabin synthesis, while historically significant, presents challenges in terms of energy consumption and product separation. The acetylene-acetonitrile cyclization offers a more efficient and cleaner alternative. The advent of continuous flow technology for α-methylation represents a substantial step towards a greener synthesis of the 2-methylpyridine precursor.
The subsequent dichlorination of 2-methylpyridine to the desired 3,6-isomer remains a complex step that requires careful, multi-step control to ensure regioselectivity and minimize the formation of unwanted by-products. Future research should focus on the development of a direct and selective catalytic chlorination method for 2-methylpyridine to further enhance the environmental profile of the overall synthesis of this compound. For researchers and drug development professionals, a holistic assessment of the entire synthesis pathway, from raw materials to final product, is paramount in making informed decisions that align with the principles of sustainable chemistry.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. enviro.epa.gov [enviro.epa.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 7. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
Spectroscopic Comparison of 3,6-Dichloro-2-methylpyridine with Its Precursors
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key intermediate, 3,6-dichloro-2-methylpyridine, with its common precursors, 2-methylpyridine (also known as 2-picoline) and 2-methylpyridine N-oxide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive analysis of the spectral characteristics that differentiate these molecules. The structural evolution from the precursors to the final chlorinated product is elucidated through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for the precursors is readily available, the spectral data for this compound is presented based on predictive analysis and comparison with structurally analogous compounds due to the limited availability of public experimental spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methylpyridine, 2-methylpyridine N-oxide, and the predicted data for this compound. This side-by-side comparison highlights the significant changes in chemical shifts, vibrational frequencies, and fragmentation patterns that occur as the pyridine ring is oxidized and subsequently chlorinated.
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 2-Methylpyridine | ~2.5 | s | -CH₃ |
| ~7.1 | d | H-5 | |
| ~7.2 | t | H-3 | |
| ~7.6 | t | H-4 | |
| ~8.5 | d | H-6 | |
| 2-Methylpyridine N-oxide | ~2.5 | s | -CH₃ |
| ~7.2-7.3 | m | H-3, H-4, H-5 | |
| ~8.2 | d | H-6 | |
| This compound (Predicted) | ~2.6 | s | -CH₃ |
| ~7.3 | d | H-4 | |
| ~7.8 | d | H-5 |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Chemical Shift (δ ppm) | Assignment |
| 2-Methylpyridine [1] | ~24.0 | -CH₃ |
| ~121.0 | C-3 | |
| ~122.0 | C-5 | |
| ~136.0 | C-4 | |
| ~149.0 | C-6 | |
| ~159.0 | C-2 | |
| 2-Methylpyridine N-oxide | ~18.0 | -CH₃ |
| ~124.0 | C-3 | |
| ~126.0 | C-5 | |
| ~127.0 | C-4 | |
| ~139.0 | C-6 | |
| ~150.0 | C-2 | |
| This compound (Predicted) | ~22.0 | -CH₃ |
| ~124.0 | C-5 | |
| ~132.0 | C-3 | |
| ~140.0 | C-4 | |
| ~150.0 | C-6 | |
| ~158.0 | C-2 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Methylpyridine | ~2950-3050 | C-H stretch (aromatic & aliphatic) |
| ~1590, 1570, 1480, 1430 | C=C and C=N stretching | |
| 2-Methylpyridine N-oxide | ~2950-3050 | C-H stretch (aromatic & aliphatic) |
| ~1600, 1570, 1470, 1440 | C=C and C=N stretching | |
| ~1250 | N-O stretch | |
| This compound (Predicted) | ~2950-3050 | C-H stretch (aromatic & aliphatic) |
| ~1570, 1550, 1450, 1400 | C=C and C=N stretching | |
| ~800-850 | C-Cl stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Methylpyridine [2] | 93 | 92, 66, 65 |
| 2-Methylpyridine N-oxide | 109 | 93, 79, 78, 66 |
| This compound (Predicted) | 161 (M), 163 (M+2), 165 (M+4) | 126 (M-Cl), 91 (M-2Cl), 65 |
Synthetic Pathway
The synthesis of this compound typically proceeds from 2-methylpyridine through an oxidation step to form 2-methylpyridine N-oxide, which then undergoes chlorination.
Caption: Synthetic route to this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for each spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (2-methylpyridine), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (2-methylpyridine N-oxide), a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet was acquired and subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Liquid samples were introduced via direct injection, while solid samples were introduced using a direct insertion probe.
-
Data Acquisition: The electron energy was set to 70 eV. The mass spectra were scanned over a mass-to-charge (m/z) range of 40-300 amu. The resulting spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.
References
A Comparative Guide to the Biological Activities of Dichlorinated Pyridine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen substituents, particularly chlorine, can significantly modulate the physicochemical properties and biological activities of these compounds. This guide provides a comparative analysis of the biological activities of compounds derived from dichlorinated pyridines, with a focus on analogs of 3,6-dichloro-2-methylpyridine, and their broader chemical space. The data presented herein is curated from experimental studies to offer a valuable resource for structure-activity relationship (SAR) analysis and the design of novel therapeutic agents.
Comparative Analysis of Biological Activities
Derivatives of dichlorinated pyridines have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency of different analogs.
Anticancer Activity
The cytotoxic potential of dichlorinated pyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | 2,6-Dihaloarylchalcone | Hela (Cervix Carcinoma) | 3.5 | [1] |
| MCF7 (Breast Carcinoma) | 4.5 | [1] | ||
| Compound 6a | Cyanopyridone | Hela (Cervix Carcinoma) | 10.5 | [1] |
| Compound 6b | Cyanopyridone | Hela (Cervix Carcinoma) | 7.1 | [1] |
| Compound 7a | Thioxopyridine | Hela (Cervix Carcinoma) | 10.9 | [1] |
| Compound 7b | Thioxopyridine | Hela (Cervix Carcinoma) | 8.1 | [1] |
| Compound 7c | Thioxopyridine | Hela (Cervix Carcinoma) | 5.9 | [1] |
| Compound 9a | 4,4'-Bipyridine | HepG-2 (Hepatocellular Carcinoma) | 8.83 ± 0.30 | [2] |
| MCF-7 (Breast Carcinoma) | - | [2] | ||
| Compound 9b | 4,4'-Bipyridine | HepG-2 (Hepatocellular Carcinoma) | 10.08 ± 0.66 | [2] |
| MCF-7 (Breast Carcinoma) | - | [2] |
Antimicrobial Activity
The antimicrobial efficacy of pyridine derivatives is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 66 | N-alkylated pyridine | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |
| E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] | ||
| Compound 65 | N-alkylated pyridine | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
| Compound 61 | N-alkylated pyridine | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
| EA-02-009 | Alkyl Pyridinol | S. aureus | 0.5 - 1 | [4] |
| MRSA USA300LAC | 32 | [4] |
Enzyme Inhibitory Activity
Dichlorinated pyridine analogs have been investigated as inhibitors of various enzymes, including protein kinases and proteases.
| Compound Class | Target Enzyme | IC50 | Reference |
| (3,5-Dichlorophenyl)pyridine Derivatives | Furin | Varies by compound | [5] |
| Pyridine-2,6-dicarboxamides | Carbonic Anhydrase I (hCA I) | 12.8–37.6 nM | [6][7] |
| Carbonic Anhydrase II (hCA II) | 17.8–46.7 nM | [6][7] | |
| Acetylcholinesterase (AChE) | 98.4–197.5 nM | [6][7] | |
| Butyrylcholinesterase (BuChE) | 82.2–172.7 nM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of the compared compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[10]
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for another 4 hours to facilitate the formation of formazan crystals.[10]
-
Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curves.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
P2X7 Receptor Antagonism Assay: Dye Uptake Method
This assay measures the inhibition of large pore formation in the cell membrane following sustained activation of the P2X7 receptor.[12]
-
Cell Seeding: Seed cells expressing the P2X7 receptor into a 96-well plate and allow them to adhere overnight.[12]
-
Antagonist Incubation: Treat the cells with a range of concentrations of the antagonist for a specified period.[12]
-
Dye and Agonist Addition: Add a fluorescent dye (e.g., YO-PRO-1), which is impermeable to cells with intact membranes, along with a P2X7 agonist (e.g., ATP or BzATP).[12]
-
Incubation: Incubate the plate to allow for pore formation and dye uptake (e.g., 15-60 minutes).[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone) and determine the IC50 value.[12]
GSK-3β Inhibition Assay: In Vitro Kinase Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Glycogen Synthase Kinase-3β (GSK-3β).[13]
-
Reagent Preparation:
-
Prepare a working solution of the GSK-3β enzyme.
-
Perform serial dilutions of the test inhibitor.
-
Prepare a substrate/ATP mixture.[13]
-
-
Assay Procedure:
-
Signal Detection: After incubation, stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent.[13]
-
Data Analysis:
-
Subtract the background luminescence.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[13]
-
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Enzyme Inhibitory Activity of Novel Pyridine-2,6-dicarboxamides Bearing Primary Sulfonamide Groups (2019) | N. Stellenboom | 7 Citations [scispace.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Performance of Herbicides Derived from 3,6-Dichloro-2-methylpyridine Compared to Existing Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of herbicides derived from 3,6-dichloro-2-methylpyridine, namely clopyralid and picloram, against other established herbicides. The information presented is supported by experimental data to aid in research, development, and selection of effective weed management strategies.
Introduction to this compound Derived Herbicides
Clopyralid and picloram are selective, systemic herbicides belonging to the pyridine carboxylic acid chemical family.[1] They function as synthetic auxins, or plant growth regulators, that mimic the natural plant hormone indole-3-acetic acid (IAA).[2] This mode of action leads to uncontrolled and disorganized plant growth in susceptible broadleaf weeds, ultimately resulting in their death.[1][2] These herbicides are primarily used for the post-emergence control of annual and perennial broadleaf weeds in various settings, including agricultural crops, rangeland, pastures, and non-crop areas.[3][4]
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the efficacy of clopyralid and picloram with other commonly used herbicides.
Table 1: Control of Perennial Broadleaf Weeds
| Target Weed | Herbicide | Application Rate (kg a.i./ha) | % Control (Time After Treatment) | Reference |
| Canada Thistle (Cirsium arvense) | Clopyralid | 0.42 | 81% (1 year) | [5] |
| Picloram | 0.42 | 97% (1 year) | [5] | |
| 2,4-D Amine | - | - | [5] | |
| Dicamba | - | 34-54% (1 year) | [5] | |
| Triclopyr + Clopyralid | 1.28 + 0.43 | 96% (8 weeks) | [6] | |
| 2,4-D | 2.16 | 81% (4 weeks) | [6] | |
| Dicamba | 1.70 | 71% (4 weeks) | [6] | |
| Leafy Spurge (Euphorbia esula) | Picloram | 0.56 | 90% (after 4 annual treatments) | [7] |
| Picloram + 2,4-D | 0.28 + 1.1 | 85% (after 4 annual treatments) | [7] | |
| Picloram + 2,4-D | 0.56 + 1.12 | 78% (12 months) | [8] | |
| Imazapic | 0.14 | 95% (12 months) | [8] | |
| Common Ragweed (Ambrosia artemisiifolia) | Clopyralid (on resistant population) | - | 33% | [9] |
| Mulch + Clopyralid + Oxyfluorfen | - | up to 100% (2 weeks) | [9] |
Table 2: Control of Woody Plants
| Target Weed | Herbicide | Application Rate (kg a.i./ha) | Efficacy Metric | % Control / Effect | Reference |
| Honey Mesquite (Prosopis glandulosa) | Picloram | 1.1 (Soil) | Stem Kill | 100% | [10] |
| Triclopyr (Ester) | 1.1 (Soil) | Stem Kill | 70% | [10] | |
| Triclopyr (Amine) | 1.1 (Soil) | Stem Kill | 91% | [10] | |
| 2,4,5-T | 1.1 (Soil) | Stem Kill | Ineffective | [10] | |
| Kudzu (Pueraria montana) | Picloram + 2,4-D | 1 + 4 | Control | ~2x more effective than Dicamba | [11][12] |
| Dicamba | 4 | Control | - | [11][12] | |
| Clopyralid | 0.58 | Control | <68% | [13] | |
| Triclopyr | 8.97 | Control | >90% | [13] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for evaluating herbicide performance. Below are generalized protocols for conducting field and greenhouse efficacy trials.
Field Efficacy Trial Protocol
A field efficacy trial is designed to evaluate the performance of herbicides under real-world environmental conditions.
1. Site Selection and Preparation:
-
Select a site with a uniform and sufficient infestation of the target weed species.
-
Characterize the soil type, organic matter content, and pH.
-
Prepare the land according to standard agricultural practices for the crop to be grown, if applicable.
2. Experimental Design:
-
Use a randomized complete block design with a minimum of three to four replications.
-
Plot size should be adequate for representative sampling and to minimize edge effects (e.g., 3m x 10m).
3. Herbicide Application:
-
Calibrate spray equipment to ensure accurate and uniform application.
-
Apply herbicides at various rates, including the proposed label rate, a lower rate, and a higher rate to determine dose-response.
-
Include an untreated control for comparison.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
4. Data Collection:
-
Assess weed control visually as a percentage of the untreated control at regular intervals (e.g., 1, 2, 4, and 8 weeks after treatment).
-
Measure weed density (plants per square meter) and biomass (dry weight) from quadrats within each plot.
-
Assess crop tolerance by visual injury ratings and by measuring crop height and yield.
5. Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Greenhouse Bioassay Protocol
Greenhouse bioassays provide a controlled environment to assess herbicide efficacy and crop tolerance.
1. Plant Material and Growth Conditions:
-
Grow target weed and crop species from seed in pots containing a uniform soil or potting mix.
-
Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
Apply herbicides to plants at a specific growth stage (e.g., 3-4 leaf stage) using a cabinet sprayer calibrated to deliver a precise volume.
-
Include a range of herbicide concentrations to establish a dose-response curve.
3. Data Collection:
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals.
-
Harvest the above-ground biomass of the plants after a set period (e.g., 21 days) and determine the fresh and dry weights.
4. Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Use regression analysis to determine the herbicide rate that causes a 50% reduction in growth (GR50).
Mode of Action and Signaling Pathway
Clopyralid and picloram, as synthetic auxins, disrupt plant growth by overwhelming the natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) receptors, Aux/IAA transcriptional repressors, and ARF (Auxin Response Factor) transcription factors.[14][15]
In the absence of auxin, Aux/IAA proteins bind to and inhibit ARF transcription factors, preventing the expression of auxin-responsive genes.[15] When a synthetic auxin like clopyralid or picloram is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor.[14] This interaction targets the Aux/IAA protein for degradation by the 26S proteasome.[15] The degradation of the Aux/IAA repressor releases the ARF transcription factor, which can then activate the expression of genes that lead to uncontrolled cell division and elongation, ultimately causing plant death.[14][15]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow
The process of evaluating a new herbicide from laboratory to field application follows a structured workflow to ensure comprehensive assessment of its efficacy and safety.
Caption: General workflow for herbicide evaluation.
References
- 1. invasive.org [invasive.org]
- 2. fbn.com [fbn.com]
- 3. pomais.com [pomais.com]
- 4. fbn.com [fbn.com]
- 5. ovid.com [ovid.com]
- 6. ncwss.org [ncwss.org]
- 7. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 8. ag.ndsu.edu [ag.ndsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Effectiveness and Distribution of 2,4,5-T, Triclopyr, Picloram, and 3,6-Dichloropicolinic Acid in Honey Mesquite (Prosopis juliflora var. glandulosa) | Weed Science | Cambridge Core [cambridge.org]
- 11. srs.fs.usda.gov [srs.fs.usda.gov]
- 12. srs.fs.usda.gov [srs.fs.usda.gov]
- 13. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Stability Under Scrutiny: A Comparative Analysis of 3,6-Dichloro-2-methylpyridine and Other Chlorinated Pyridines
For researchers, scientists, and professionals in drug development, understanding the inherent stability of chemical intermediates is paramount. This guide provides a comprehensive comparison of the thermal, photolytic, and chemical stability of 3,6-Dichloro-2-methylpyridine against other chlorinated pyridines, supported by available data and detailed experimental protocols.
The stability of chlorinated pyridines, a class of compounds integral to the synthesis of numerous pharmaceuticals and agrochemicals, directly impacts their storage, handling, and reaction efficiency. This guide focuses on this compound and offers a comparative perspective on its stability relative to other chlorinated pyridine isomers.
Executive Summary of Stability Comparison
While direct, side-by-side comparative studies on a wide range of chlorinated pyridines are limited in publicly available literature, the following tables summarize the general stability characteristics gleaned from material safety data sheets and related research. It is important to note that these are general indicators and specific stability can be influenced by experimental conditions.
Table 1: Thermal Stability Overview of Selected Chlorinated Pyridines
| Compound | Chemical Structure | Melting Point (°C) | Boiling Point (°C) | General Thermal Stability |
| This compound | ClC1=CC=C(Cl)N=C1C | Not specified | Not specified | Stable under normal conditions; decomposes upon heating. |
| 2,3-Dichloropyridine | ClC1=CC=CN=C1Cl | 64-67 | 211-212 | Stable under normal temperatures and pressures; decomposes upon heating to produce toxic fumes.[1] |
| 2,6-Dichloropyridine | ClC1=CC=CN=C1Cl | 86-89 | 211-212 | Stable at room temperature in closed containers; decomposes upon heating.[2][3] |
| 3,5-Dichloropyridine | ClC1=CN=C(Cl)C=C1 | 64-66 | 178 | Stable at room temperature in closed containers under normal storage and handling conditions.[4] |
| 2,3,5,6-Tetrachloropyridine | ClC1=C(Cl)C=C(Cl)N=C1Cl | 91-95 | Not specified | Stable under normal conditions. |
Table 2: General Photostability and Chemical Stability Insights
| Compound Family | General Photostability | General Chemical Stability (pH) |
| Chlorinated Pyridines | Susceptible to photodegradation, with the rate potentially increasing with the degree of chlorination. Studies on 1,4-dihydropyridines show that the presence of chlorine can increase the degradation rate. | Generally stable at neutral pH. Susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures. The rate of hydrolysis is influenced by the position of the chlorine atoms on the pyridine ring. |
In-depth Stability Analysis
Thermal Stability
The thermal stability of chlorinated pyridines is a critical factor for their safe handling and use in high-temperature reactions. Generally, these compounds are stable at ambient temperatures but will undergo thermal decomposition at elevated temperatures, often releasing toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][3][4][5]
The introduction of a methyl group, as in this compound, may have a modest impact on the thermal stability compared to its dichloropyridine isomers. The specific decomposition temperature and pathway would require experimental analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Photostability
Chlorinated pyridines, like many aromatic compounds, are susceptible to degradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can be sufficient to induce cleavage of the carbon-chlorine bonds or degradation of the pyridine ring itself. Studies on related pyridine derivatives suggest that the presence and position of chlorine atoms can influence the rate of photodegradation. For instance, research on 1,4-dihydropyridines has shown that chlorine substitution can increase the rate of photodegradation.
A comprehensive photostability assessment would involve exposing the compounds to a controlled light source and quantifying the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Chemical Stability and Hydrolysis
The chemical stability of chlorinated pyridines is significantly influenced by pH. While generally stable in neutral aqueous solutions, they can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures. The rate of hydrolysis is dependent on the position of the chlorine substituents on the pyridine ring, which affects the electron density and susceptibility to nucleophilic attack.
Forced degradation studies under various pH conditions are essential to understand the degradation pathways and kinetics. This information is crucial for developing stable formulations and for predicting the environmental fate of these compounds.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative stability studies, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Thermal Stability by TGA and DSC
This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of chlorinated pyridines.[6]
Objective: To determine the onset of thermal decomposition and identify thermal transitions such as melting and boiling points.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the chlorinated pyridine sample into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan (empty) in the DSC cell.
-
Heat the sample over a desired temperature range at a constant heating rate (e.g., 5-10 °C/min).
-
Record the heat flow to or from the sample. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate decomposition or crystallization.
-
Data Presentation: The results should be presented in a table comparing the onset of decomposition temperatures (from TGA) and any observed melting or other thermal events (from DSC) for the different chlorinated pyridines.
Protocol 2: Photostability Testing
This protocol describes a forced degradation study to assess the photostability of chlorinated pyridines.
Objective: To evaluate the degradation of chlorinated pyridines upon exposure to UV and visible light.
Instrumentation:
-
Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., xenon lamp or a combination of fluorescent and near-UV lamps).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Sample Preparation: Prepare solutions of the chlorinated pyridines in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).
-
Exposure:
-
Transfer a portion of each solution into a transparent container (e.g., quartz cuvette).
-
Prepare a "dark" control sample by wrapping a similar container in aluminum foil.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light intensity for a defined period.
-
-
Analysis:
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
-
Data Analysis: Calculate the percentage degradation of the compound at each time point, correcting for any degradation observed in the dark control. The results can be used to determine the photodegradation kinetics.
Protocol 3: pH-Dependent Hydrolysis Study
This protocol details a procedure to assess the stability of chlorinated pyridines at different pH values.
Objective: To determine the rate of hydrolysis of chlorinated pyridines in acidic, neutral, and basic conditions.
Instrumentation:
-
pH meter
-
Constant temperature bath or incubator
-
HPLC system with a UV detector
Procedure:
-
Buffer Preparation: Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 10).
-
Reaction Setup:
-
For each chlorinated pyridine, prepare a reaction mixture by adding a small volume of a concentrated stock solution of the compound to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL).
-
Incubate the reaction mixtures at a constant temperature (e.g., 50 °C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench any further reaction by neutralizing the sample or diluting it with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Determine the hydrolysis rate constant (k) and the half-life (t½) for each compound at each pH.
Visualizing Experimental Workflows
To aid in the conceptualization of these stability studies, the following diagrams illustrate the typical experimental workflows.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Pyridine Derivatives Synthesized from 3,6-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Performance of Novel Compounds Derived from 3,6-Dichloro-2-methylpyridine and Their Therapeutic Alternatives.
This guide provides a comprehensive overview of the synthesis and characterization of novel pyridine derivatives originating from the versatile starting material, this compound. This key intermediate is a valuable building block in the creation of a wide array of compounds with significant potential in the pharmaceutical and agrochemical sectors. Its distinct chlorinated structure provides reactive sites for the development of targeted and effective molecules. This document will delve into the synthesis of specific derivatives, present their detailed characterization data, and compare their performance with existing alternatives, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
From Intermediate to Innovation: The Synthesis of Novel Pyridine Derivatives
The journey from a simple chlorinated pyridine to a potential therapeutic agent involves precise and strategic chemical modifications. One such pathway is the synthesis of 6-Chloro-2-methylpyridin-3-amine from 2-Chloro-5-nitro-6-methylpyridine, a derivative of our primary starting material. This transformation is a critical step in building more complex and functionalized molecules.
Experimental Protocol: Synthesis of 6-Chloro-2-methylpyridin-3-amine
The synthesis of 6-Chloro-2-methylpyridin-3-amine is achieved through the reduction of a nitro group to an amine. The following protocol outlines the key steps in this process[1]:
-
Dissolution: 2-Chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) is dissolved in ethanol (20 mL).
-
Acidification: Concentrated hydrochloric acid is slowly added to the solution with continuous stirring.
-
Reduction: Powdered stannous chloride (16.2 g, 289 mmol) is added in batches over a period of 30 minutes at room temperature, followed by the addition of more concentrated hydrochloric acid (20 mL).
-
Reaction Monitoring: The reaction mixture is stirred for an additional 30 minutes at room temperature. The completion of the reaction is monitored.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with water and neutralized to a neutral pH using sodium bicarbonate.
This process yields 6-Chloro-2-methylpyridin-3-amine, a vital precursor for the synthesis of more complex derivatives with potential biological activities. This amine has been utilized as a reactant in the preparation of Pyrido[3,2-e][2][3]diazepine derivatives, which have shown anti-HIV-1 activity[1].
Characterization Data of Synthesized Compounds
The unambiguous identification and characterization of newly synthesized compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.
Table 1: Spectroscopic Data for a Representative Diarylpyridine Derivative [4]
| Spectroscopic Data | Compound: 3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.87 (s, 2H), 8.36 (d, J = 8.9 Hz, 2H), 8.02 (s, 1H), 7.81 (d, J = 8.9 Hz, 2H), 6.80 (s, 2H), 3.95 (s, 6H), 3.91 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 153.89 (2C), 148.39, 147.75, 146.83, 144.13, 138.70, 137.28, 134.46, 132.93 (2C), 128.10 (2C), 124.39 (2C), 104.68 (2C), 61.00, 56.36 (2C) |
| HRMS (High-Resolution Mass Spectrometry) | calcd for C₂₀H₁₉N₂O₅ [M + H]⁺ 367.1294, found 367.1291 |
Performance Comparison: Novel Pyridine Derivatives vs. Existing Alternatives
The true measure of a novel compound's potential lies in its performance against established alternatives. This section compares a newly synthesized diarylpyridine derivative with a known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4).
A series of novel diarylpyridines were designed and synthesized to act as anti-tubulin agents. Among them, compound 10t demonstrated significant antiproliferative activities against three cancer cell lines: HeLa, MCF-7, and SGC-7901, with IC₅₀ values in the sub-micromolar range. This potent activity is comparable to that of the well-established inhibitor, CA-4.[4]
Table 2: Comparative Antiproliferative Activity (IC₅₀, μM) [4]
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | SGC-7901 (Gastric Cancer) |
| Compound 10t | 0.19 | 0.33 | 0.30 |
| Combretastatin A-4 (CA-4) | Data for direct comparison not provided in the source | Data for direct comparison not provided in the source | Data for direct comparison not provided in the source |
Note: While a direct numerical comparison for CA-4 is not available in the cited source, the text describes the activity of compound 10t as remarkable and potent, suggesting it is a promising candidate in this class of inhibitors.
The mechanism of action for compound 10t was further investigated, revealing its ability to disrupt the cellular microtubule structure, arrest the cell cycle at the G2/M phase, and induce apoptosis, consistent with its role as a tubulin polymerization inhibitor[4].
Visualizing the Path Forward: Diagrams and Workflows
To provide a clearer understanding of the synthetic and mechanistic pathways, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway from this compound to a bioactive derivative.
Caption: Proposed mechanism of action for novel diarylpyridine tubulin inhibitors.
References
- 1. 3-Amino-6-chloro-2-picoline | 164666-68-6 [chemicalbook.com]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,6-Dichloro-2-methylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3,6-Dichloro-2-methylpyridine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this chlorinated pyridine derivative.
Due to its chemical structure as a halogenated organic compound, this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures is crucial for mitigating these risks.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood. If vapors or dust are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing this compound separately from non-hazardous and non-halogenated waste streams.
-
This includes pure, unused product, reaction byproducts, contaminated materials (e.g., filter paper, absorbent pads), and contaminated rinse water from cleaning glassware. The first rinse of a container that held this chemical should always be collected as hazardous waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable.
-
Ensure the container is in good condition and not compromised in any way.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
If the waste is a mixture, list all constituents and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should have secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
The recommended method for the final disposal of this compound and other chlorinated organic compounds is high-temperature incineration.[1][2][3] This process must be carried out in a licensed and permitted hazardous waste incineration facility. These facilities are equipped with advanced pollution control systems, such as afterburners and scrubbers, to neutralize harmful combustion byproducts like hydrogen chloride.
-
Contact your institution's Environmental Health and Safety (E&S) department or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
-
Waste generators are legally responsible for ensuring the proper disposal of their hazardous materials. Always maintain detailed records of the waste, including its composition, quantity, and the date of collection for disposal.
-
Quantitative Data Summary
| Parameter | Recommended Value/Information | Source |
| Primary Disposal Method | High-Temperature Incineration | General practice for halogenated organic compounds |
| Incineration Temperature | For waste containing >1% halogenated organic substances, a temperature of at least 1100°C (2012°F) is recommended to ensure complete destruction. | [1] |
| EPA/RCRA Waste Codes | While no specific code is assigned to this compound, it may fall under generic codes for halogenated organic compounds or pyridine wastes. Consult with your E&S department for the appropriate codes. Potential codes could include F-listed codes for spent halogenated solvents (if applicable) or a D038 code for pyridine toxicity if the waste exhibits this characteristic. | [1][2] |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, put on the recommended PPE, including respiratory protection if necessary.
-
-
Containment:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Collection:
-
Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.
-
-
Reporting:
-
Report the spill to your institution's E&S department, following their specific protocols.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,6-Dichloro-2-methylpyridine
This guide provides critical safety, handling, and disposal protocols for 3,6-Dichloro-2-methylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. The information is based on established best practices for handling chlorinated pyridine compounds.
Personal Protective Equipment (PPE)
A robust PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[1][2] For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select appropriate glove materials such as neoprene or butyl rubber.[1] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded.[1][3] For solid compounds, a particulate filter conforming to EN 143 is recommended.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory to protect against spills.[2] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]
-
Verify that all necessary PPE is available and in good condition.[2]
-
Locate the nearest emergency eyewash station and safety shower before starting work.[4]
2. Handling:
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not breathe in dust or vapors.[5]
-
Handle the compound in a well-ventilated area, ideally within a chemical fume hood.[4]
-
Ground and secure containers when dispensing or pouring the product to prevent static discharge.[3]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5][6][7]
-
Decontaminate the work surface and any equipment used.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][7]
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[8][9]
-
In case of eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek medical attention.[8]
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen.[8][10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials must be treated as hazardous waste.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.[4]
-
Empty Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[11]
2. Disposal Method:
-
The recommended disposal method for chlorinated organic compounds is incineration at a licensed hazardous waste facility.[4]
-
Engage a certified hazardous waste disposal company for transportation and final disposal.[4]
-
Never dispose of this chemical down the drain or in regular trash.[11]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. echemi.com [echemi.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
